molecular formula C11H19NOSi B1320012 2-Isopropoxy-3-trimethylsilanyl-pyridine CAS No. 782479-89-4

2-Isopropoxy-3-trimethylsilanyl-pyridine

カタログ番号: B1320012
CAS番号: 782479-89-4
分子量: 209.36 g/mol
InChIキー: NARJMUQSDREMTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Isopropoxy-3-trimethylsilanyl-pyridine is a useful research compound. Its molecular formula is C11H19NOSi and its molecular weight is 209.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

trimethyl-(2-propan-2-yloxypyridin-3-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARJMUQSDREMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592079
Record name 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782479-89-4
Record name 2-(1-Methylethoxy)-3-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782479-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-Isopropoxy-3-trimethylsilanyl-pyridine (CAS No. 782479-89-4)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound 2-Isopropoxy-3-trimethylsilanyl-pyridine . Despite its commercial availability as a building block in chemical synthesis, a comprehensive review of publicly accessible scientific literature and databases reveals a notable scarcity of in-depth experimental data, detailed synthetic protocols, and biological activity studies for this specific molecule.

Core Compound Identification

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 782479-89-4[1][2][3]
Molecular Formula C₁₁H₁₉NOSi[1]
Molecular Weight 209.36 g/mol [1]

Synthesis and Experimental Protocols

A hypothetical synthetic approach for a substituted pyridine, such as the target compound, could involve a multi-step process. This often begins with commercially available starting materials and proceeds through several reaction stages to introduce the desired functional groups.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product & Analysis Pyridine Derivative Pyridine Derivative Reaction Step 1 Reaction Step 1 Pyridine Derivative->Reaction Step 1 Reagents Reagents Reagents->Reaction Step 1 Intermediate Product Intermediate Product Reaction Step 1->Intermediate Product Reaction Step 2 Reaction Step 2 Intermediate Product->Reaction Step 2 Crude Product Crude Product Reaction Step 2->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product Characterization Characterization Final Product->Characterization

A generalized workflow for the synthesis of a substituted pyridine derivative.

Quantitative Data

A thorough search of scientific databases has not yielded specific quantitative data for this compound regarding its physicochemical properties, reaction kinetics, or biological activity. Such data would typically be presented in tables for comparative analysis, but is absent from the public domain for this compound.

Signaling Pathways and Biological Activity

There is currently no published research that describes the involvement of this compound in any specific biological signaling pathways. Furthermore, no studies detailing its pharmacological or toxicological profile are available. The broader class of pyridine derivatives is known to exhibit a wide range of biological activities, but this cannot be directly extrapolated to this specific, unstudied molecule.

Conclusion

This compound, identified by CAS number 782479-89-4, is a commercially available chemical compound. However, there is a significant gap in the scientific literature concerning its synthesis, characterization, and biological evaluation. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Any application of this molecule would necessitate initial exploratory research to determine its fundamental chemical and biological properties. The information provided in this guide is based on currently accessible data and highlights the need for further investigation into this compound.

References

Technical Guide: Physicochemical Properties and Characterization of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the molecular and structural properties of 2-Isopropoxy-3-trimethylsilanyl-pyridine, a heterocyclic organosilicon compound.

Executive Summary

This compound is a substituted pyridine derivative of interest in synthetic chemistry and materials science. This document provides a concise technical overview of its fundamental physicochemical properties, with a primary focus on its molecular weight. Furthermore, it outlines standardized experimental protocols for the synthesis and characterization of such organosilicon compounds, providing a framework for researchers working with this and structurally related molecules.

Quantitative Molecular Data

The fundamental quantitative properties of this compound are summarized in the table below. These data are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

PropertyValueReference
Molecular Weight 209.36 g/mol [1][2]
Molecular Formula C11H19NOSi[1][2]
CAS Number 782479-89-4[1][2][3]
SMILES CC(C)Oc1ncccc1--INVALID-LINK--(C)C[1]

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of this compound are not extensively detailed in publicly available literature, established methods for analogous substituted pyridines can be applied.

Synthesis of Substituted Pyridines

The synthesis of pyridine derivatives often involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. A general approach may involve the following key steps:

  • Activation of the Pyridine Ring: This can be achieved through various methods, including the use of activating groups or by forming pyridine N-oxides.

  • Introduction of Substituents: Functional groups, such as the isopropoxy and trimethylsilyl moieties, are introduced at specific positions on the pyridine ring. This may involve reactions like nucleophilic substitution or metal-catalyzed cross-coupling.

  • Purification: The final product is typically purified using techniques such as column chromatography to achieve the desired level of purity.

Characterization Techniques

The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation patterns, which can confirm the compound's identity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for volatile compounds like this one.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity such as this compound.

G start Synthesis of This compound purification Purification (e.g., Column Chromatography) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry (GC-MS) structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir final_product Characterized Compound nmr->final_product ms->final_product ir->final_product hplc HPLC Analysis purity_assessment->hplc hplc->final_product

General workflow for synthesis and characterization.

References

An In-depth Technical Guide to 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Isopropoxy-3-trimethylsilanyl-pyridine, a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. The document details its structural information, physicochemical properties, and provides predicted spectroscopic data (NMR, IR, and Mass Spectrometry) to aid in its identification and characterization. Furthermore, a plausible synthetic route and general experimental considerations are outlined. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties

This compound is a heterocyclic aromatic compound. The pyridine ring is substituted at the 2-position with an isopropoxy group and at the 3-position with a trimethylsilyl group.

Structural Information
ParameterValueReference
IUPAC Name 2-isopropoxy-3-(trimethylsilyl)pyridine
CAS Number 782479-89-4[1][2][3]
Molecular Formula C₁₁H₁₉NOSi[1][2]
Molecular Weight 209.37 g/mol [1][2]
Canonical SMILES CC(C)OC1=NC=CC=C1--INVALID-LINK--(C)C
InChI Key InChI=1S/C11H19NOSi/c1-11(2)13-10-8-6-7-12-9(10)14(3,4)5/h6-8,11H,1-5H3
Physicochemical Properties
PropertyEstimated ValueNotes
Boiling Point 220-240 °C (at 760 mmHg)Estimated based on the boiling points of related substituted pyridines.
Melting Point Not availableLikely a liquid at room temperature.
Density 0.95 - 1.05 g/cm³Estimated based on the densities of similar aromatic and silylated compounds.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.Based on the nonpolar nature of the molecule.
Appearance Colorless to pale yellow liquidTypical appearance for substituted pyridines.

Spectroscopic Data for Structural Elucidation

Detailed experimental spectra for this compound are not publicly available. This section provides an analysis of the expected spectroscopic features based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring, the isopropoxy group, and the trimethylsilyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1Doublet of doublets1HPyridine H-6
~ 7.6Doublet of doublets1HPyridine H-4
~ 6.8Triplet1HPyridine H-5
~ 5.3Septet1H-OCH(CH₃)₂
~ 1.3Doublet6H-OCH(CH₃)₂
~ 0.3Singlet9H-Si(CH₃)₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 164Pyridine C-2
~ 147Pyridine C-6
~ 139Pyridine C-4
~ 125Pyridine C-3
~ 115Pyridine C-5
~ 68-OCH(CH₃)₂
~ 22-OCH(CH₃)₂
~ -1-Si(CH₃)₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic ring, C-O, and Si-C bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch[4][5]
2980-2940StrongAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C and C=N stretching vibrations[4][5]
1250StrongSi-CH₃ symmetric deformation
1100-1000StrongC-O stretch (alkoxy group)
840StrongSi-C stretch
Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
209[M]⁺, Molecular ion
194[M - CH₃]⁺
166[M - C₃H₇]⁺
73[Si(CH₃)₃]⁺

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 2-alkoxypyridines and the silylation of aromatic compounds.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloro-3-lithiopyridine, which can be generated in situ from 2,3-dichloropyridine. This intermediate can then be reacted with a silylating agent, followed by nucleophilic substitution with isopropoxide.

SynthesisWorkflow cluster_0 Step 1: Silylation cluster_1 Step 2: Alkoxylation 2,3-Dichloropyridine 2,3-Dichloropyridine Intermediate_A 2-Chloro-3-(trimethylsilyl)pyridine 2,3-Dichloropyridine->Intermediate_A 1. n-BuLi, THF, -78 °C 2. TMSCl n-BuLi n-BuLi TMSCl TMSCl Intermediate_A_2 2-Chloro-3-(trimethylsilyl)pyridine Product 2-Isopropoxy-3-(trimethylsilyl)pyridine Intermediate_A_2->Product Sodium Isopropoxide, Isopropanol, Reflux NaO-iPr NaO-iPr

Caption: Proposed two-step synthesis of this compound.

General Experimental Procedure

Step 1: Synthesis of 2-Chloro-3-(trimethylsilyl)pyridine

  • To a solution of 2,3-dichloropyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (TMSCl) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Isopropoxy-3-(trimethylsilyl)pyridine

  • Prepare a solution of sodium isopropoxide by adding sodium metal to anhydrous isopropanol under an inert atmosphere.

  • To this solution, add 2-chloro-3-(trimethylsilyl)pyridine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by vacuum distillation or column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is electron-rich due to the isopropoxy group, making it susceptible to electrophilic aromatic substitution, although the steric bulk of the trimethylsilyl group will influence the regioselectivity. The trimethylsilyl group can be cleaved under certain conditions to generate a carbanion, which can then be reacted with various electrophiles, providing a handle for further functionalization.

Potential applications for this compound lie in its use as a building block in organic synthesis. The unique substitution pattern allows for the introduction of an isopropoxy and a reactive silyl group onto a pyridine core, which is a common scaffold in pharmaceuticals and agrochemicals.

Safety and Handling

Based on information from commercial suppliers, this compound is classified as an irritant.[2]

  • Hazard Statements: May cause skin irritation. Causes serious eye irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin: Wash with plenty of soap and water.

It is recommended to handle this compound in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) from the supplier for complete safety information.

Conclusion

This compound is a specialty chemical with potential utility in synthetic and medicinal chemistry. This technical guide has provided a summary of its known and predicted chemical properties, spectroscopic data, a plausible synthetic route, and safety considerations. The information presented herein should serve as a valuable starting point for researchers interested in utilizing this compound in their work. Further experimental validation of the predicted properties and synthetic protocol is encouraged.

References

Spectroscopic and Synthetic Profile of 2-Isopropoxy-3-trimethylsilyl-pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Isopropoxy-3-trimethylsilanyl-pyridine, a substituted pyridine derivative of interest to researchers and professionals in the fields of medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. The methodologies presented are based on well-documented synthetic routes for analogous substituted pyridines.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Pyridine H-68.1 - 8.3Doublet~4-5
Pyridine H-47.5 - 7.7Doublet of doublets~7-8, ~1-2
Pyridine H-56.8 - 7.0Doublet of doublets~7-8, ~4-5
Isopropoxy CH5.2 - 5.4Septet~6
Isopropoxy CH₃1.3 - 1.4Doublet~6
Trimethylsilyl CH₃0.2 - 0.4SingletN/A
Table 2: Predicted ¹³C NMR Spectroscopic Data
Assignment Predicted Chemical Shift (ppm)
Pyridine C-2162 - 165
Pyridine C-6145 - 148
Pyridine C-4135 - 138
Pyridine C-5118 - 121
Pyridine C-3125 - 128
Isopropoxy CH68 - 72
Isopropoxy CH₃21 - 23
Trimethylsilyl CH₃-1 - 2
Table 3: Predicted IR Spectroscopic Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (Aromatic)3050 - 3150Medium
C-H stretch (Aliphatic)2850 - 3000Medium-Strong
C=N, C=C stretch (Pyridine ring)1550 - 1600, 1450 - 1500Medium-Strong
C-O stretch (Isopropoxy)1200 - 1300Strong
Si-C stretch (Trimethylsilyl)1240 - 1260Strong
Si-C bend (Trimethylsilyl)750 - 860Strong
Table 4: Predicted Mass Spectrometry Data
Ion Type Predicted m/z Notes
[M]⁺209Molecular Ion
[M-15]⁺194Loss of a methyl group from the trimethylsilyl moiety
[M-43]⁺166Loss of the isopropyl group
[M-59]⁺150Loss of the isopropoxy group
[Si(CH₃)₃]⁺73Trimethylsilyl cation, likely a prominent peak

Experimental Protocols

Step 1: Silylation of 2-Isopropoxypyridine

A common method for the introduction of a silyl group onto a pyridine ring is through a directed ortho-metalation followed by quenching with a silyl halide.

  • Reaction: 2-Isopropoxypyridine is treated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This deprotonates the pyridine ring regioselectively at the 3-position.

  • Quenching: The resulting lithiated intermediate is then quenched with trimethylsilyl chloride to introduce the trimethylsilyl group.

  • Work-up: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, drying, and purification by column chromatography or distillation.

Step 2: Spectroscopic Characterization

The purified product would then be subjected to a suite of spectroscopic analyses to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • IR Spectroscopy: An infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) to induce fragmentation and provide structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

G start 2-Isopropoxypyridine step1 Directed Ortho-metalation (LDA, THF, -78 °C) start->step1 intermediate 3-Lithio-2-isopropoxypyridine step1->intermediate step2 Quench with Trimethylsilyl Chloride intermediate->step2 product This compound step2->product analysis Purification and Spectroscopic Analysis product->analysis

Caption: Proposed synthetic workflow for this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The predictive data and generalized protocols provide a strong starting point for the synthesis and characterization of this and related molecules. Experimental validation of these predictions is encouraged to further enrich the understanding of this compound class.

The Synthetic Utility of 2-Isopropoxy-3-trimethylsilanyl-pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxy-3-trimethylsilanyl-pyridine is a substituted pyridine derivative that holds potential as a versatile starting material in the synthesis of complex heterocyclic compounds. Its unique combination of a sterically accessible isopropoxy group and a reactive trimethylsilyl moiety at the 3-position of the pyridine ring allows for a range of chemical transformations. This technical guide provides an overview of the potential synthetic applications of this compound, drawing upon analogous reactivity patterns of related silyl- and alkoxy-pyridines. While specific experimental data for this exact compound is limited in publicly available literature, this document aims to provide a foundational understanding of its likely reactivity and utility in drug discovery and development.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 782479-89-4
Molecular Formula C₁₁H₁₉NOSi
Molecular Weight 209.36 g/mol

Potential Synthetic Transformations

The strategic placement of the isopropoxy and trimethylsilyl groups on the pyridine ring opens up several avenues for synthetic elaboration. The following sections outline potential reaction pathways based on established pyridine chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The trimethylsilyl group at the 3-position can serve as a synthetic handle for various palladium-catalyzed cross-coupling reactions. While direct coupling of the C-Si bond is possible under certain conditions (Hiyama coupling), a more common strategy involves the conversion of the silyl group to a more reactive species, such as a boronic acid or boronate ester, which can then participate in Suzuki-Miyaura coupling.

Hypothetical Reaction Scheme: Suzuki-Miyaura Coupling

A plausible synthetic route for the functionalization of this compound via a Suzuki-Miyaura coupling is depicted below. This would first involve an ipso-desilylation-borylation reaction to generate the corresponding 3-pyridylboronic acid or ester, followed by the palladium-catalyzed coupling with an aryl or heteroaryl halide.

Suzuki_Coupling start This compound intermediate 2-Isopropoxy-3-pyridylboronic ester start->intermediate 1. B₂pin₂, [Pd] cat. 2. Workup product 3-Aryl-2-isopropoxypyridine intermediate->product Ar-X, Pd cat., Base

Caption: Hypothetical workflow for Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling of a 2-Alkoxypyridine Derivative (Analogous System)

The following is a generalized protocol based on similar transformations found in the literature. This is a hypothetical procedure and would require optimization for the specific substrate.

  • Borylation: To a solution of the 2-alkoxy-3-trimethylsilylpyridine in an appropriate solvent (e.g., dioxane), is added bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., KOAc). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Coupling: To the crude boronate ester are added the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is heated under an inert atmosphere until completion.

  • Workup and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Electrophilic Aromatic Substitution

The electron-donating nature of the isopropoxy group is expected to activate the pyridine ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the positions ortho and para to it. Given the substitution pattern, the C4 and C6 positions are the most likely sites for substitution.

Potential Electrophilic Aromatic Substitution Reactions

EAS_Reactions start This compound nitration 4-Nitro and/or 6-Nitro derivative start->nitration HNO₃, H₂SO₄ halogenation 4-Halo and/or 6-Halo derivative start->halogenation NBS or NCS acylation 4-Acyl and/or 6-Acyl derivative start->acylation Acyl chloride, Lewis acid

Caption: Potential electrophilic aromatic substitution pathways.

Functionalization via Deprotonation

Directed ortho-metalation is a powerful tool for the functionalization of substituted aromatics. While the trimethylsilyl group itself is not a strong directing group, the isopropoxy group could potentially direct lithiation to the C-position. However, the presence of the silyl group might influence the regioselectivity. Subsequent quenching with an electrophile would introduce a new functional group.

Applications in Drug Discovery

Pyridine scaffolds are prevalent in a vast number of FDA-approved drugs and are considered privileged structures in medicinal chemistry. The ability to introduce diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions, and potentially at other positions through electrophilic substitution, makes this compound a valuable starting material for the synthesis of novel drug candidates. The isopropoxy group can also influence the pharmacokinetic properties of a molecule, potentially improving metabolic stability or cell permeability.

Summary and Outlook

This compound represents a promising, yet underexplored, building block for organic synthesis. Based on the known reactivity of analogous compounds, it is anticipated to be a versatile precursor for a variety of functionalized pyridines through palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. Further research is warranted to fully elucidate its synthetic potential and to develop robust experimental protocols for its transformation into novel molecules with potential applications in medicinal chemistry and materials science. The development of such protocols would undoubtedly be of great interest to the scientific community.

An In-depth Technical Guide to 2-Isopropoxy-3-trimethylsilanyl-pyridine: Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific stability and reactivity of 2-Isopropoxy-3-trimethylsilanyl-pyridine is limited. This guide provides a theoretical overview based on the established chemistry of its constituent functional groups: the pyridine ring, the isopropoxy group, and the trimethylsilyl group.

Core Compound Properties

This compound is a substituted pyridine derivative. Basic information about this compound is summarized below.

PropertyValueSource
CAS Number 782479-89-4[1][2]
Molecular Formula C11H19NOSi[1][2]
Molecular Weight 209.36 g/mol [1]
Hazard Classification Irritant[2]

Theoretical Stability Profile

The stability of this compound is influenced by its functional groups. The pyridine ring itself is a stable aromatic system. The isopropoxy group is a relatively stable ether linkage, though it can be cleaved under harsh acidic conditions. The trimethylsilyl (TMS) group attached to the aromatic ring is generally stable under neutral and basic conditions. However, the carbon-silicon bond is susceptible to cleavage by electrophiles, particularly under acidic conditions (protodesilylation).

Overall, the compound is expected to be reasonably stable under standard laboratory conditions (room temperature, inert atmosphere). Storage in a cool, dark place is advisable to prevent potential degradation.

Predicted Reactivity

The reactivity of this compound is determined by the interplay of its substituents on the pyridine ring. The isopropoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. The trimethylsilyl group can be used as a leaving group in various coupling reactions or be replaced by other functional groups.

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the electron-donating isopropoxy group at the 2-position will activate the ring. The directing effects of the isopropoxy and trimethylsilyl groups would likely favor substitution at the 4 and 6 positions.

The trimethylsilyl group is a versatile functional group in organic synthesis. It can be readily cleaved and replaced by a variety of electrophiles. This is a key aspect of its reactivity.

  • Protodesilylation: Treatment with acid (e.g., HCl, H2SO4) will likely lead to the cleavage of the C-Si bond, replacing the TMS group with a hydrogen atom.

  • Halodesilylation: Reaction with halogens (e.g., I2, Br2) or halogen sources (e.g., N-bromosuccinimide) can replace the TMS group with a halogen atom. This provides a route to halogenated pyridine derivatives.

  • Acylation and Alkylation: Under Friedel-Crafts type conditions, the TMS group can be replaced by acyl or alkyl groups.

Aryl silanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, with organic halides or triflates. This would allow for the formation of carbon-carbon bonds at the 3-position of the pyridine ring.

The isopropoxy group can be cleaved under strong acidic conditions (e.g., HBr, HI) to yield the corresponding 2-hydroxypyridine derivative.

Potential Applications in Research and Drug Development

Pyridine scaffolds are prevalent in many pharmaceuticals due to their ability to form hydrogen bonds and participate in other biological interactions.[3][4] Silylated pyridines are valuable intermediates in the synthesis of more complex molecules. This compound could serve as a versatile building block for the synthesis of novel substituted pyridines for applications in medicinal chemistry and materials science. The strategic positioning of the isopropoxy and trimethylsilyl groups allows for sequential and site-selective functionalization of the pyridine ring.

Visualizing Potential Reactivity

The following diagram illustrates the potential reaction pathways for this compound based on the reactivity of its functional groups.

G cluster_electrophilic Electrophilic Aromatic Substitution cluster_TMS Reactions at Trimethylsilyl Group cluster_isopropoxy Isopropoxy Group Cleavage main This compound EAS_product 4- or 6-Substituted Pyridine main->EAS_product E+ (e.g., Nitration, Halogenation) protodesilylation Protodesilylation Product main->protodesilylation H+ halodesilylation Halodesilylation Product main->halodesilylation X+ (e.g., I2, Br2) hiyama Hiyama Coupling Product main->hiyama R-X, Pd catalyst cleavage_product 2-Hydroxypyridine Derivative main->cleavage_product Strong Acid (e.g., HBr)

Caption: Potential reactivity map for this compound.

Conclusion

While specific experimental data for this compound is not widely published, a theoretical analysis based on the known chemistry of its functional groups provides valuable insights into its likely stability and reactivity. This compound holds potential as a versatile synthetic intermediate for the creation of functionalized pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. Further experimental investigation is required to fully elucidate its chemical properties and synthetic utility.

References

"2-Isopropoxy-3-trimethylsilanyl-pyridine" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available material safety data, physical and chemical properties, and handling procedures for 2-Isopropoxy-3-trimethylsilanyl-pyridine, a heterocyclic organic compound relevant to researchers, scientists, and professionals in drug development. Due to the specialized nature of this compound, publicly available experimental data is limited. This guide compiles the existing information and highlights areas where data is not yet available.

Chemical Identification and Properties

This compound is a substituted pyridine derivative. Its key identification and physical properties are summarized below.

PropertyValue
Chemical Name This compound
CAS Number 782479-89-4
Molecular Formula C₁₁H₁₉NOSi
Molecular Weight 209.36 g/mol
Physical State Not Specified
Boiling Point Data Not Available
Melting Point Data Not Available
Density Data Not Available
Solubility Data Not Available

Hazard Identification and Safety

The primary hazards associated with this compound are related to its irritant properties. The following table summarizes the known hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard Statement
Skin Sensitizer H317: May cause an allergic skin reaction.[1]
Eye Irritant H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Information

Toxicological EndpointValue
Acute Oral Toxicity (LD50) Data Not Available
Acute Dermal Toxicity (LD50) Data Not Available
Acute Inhalation Toxicity (LC50) Data Not Available
Carcinogenicity Data Not Available
Mutagenicity Data Not Available
Teratogenicity Data Not Available

Experimental Protocols

Specific experimental protocols involving this compound are not widely published. However, based on its identified hazards as a skin and eye irritant, standard laboratory procedures for handling such chemicals should be strictly followed.

General Handling Procedure:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the specific experimental procedure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Workflow for Handling and Emergency Response

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate emergency response in case of exposure.

G Workflow for Handling this compound start Start: Handling Protocol assess 1. Conduct Risk Assessment start->assess ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handle 3. Handle in Fume Hood ppe->handle incident Incident Occurs handle->incident No exposure Exposure Event handle->exposure Yes no_incident Procedure Complete No Incident incident->no_incident skin_contact Skin Contact exposure->skin_contact Type? eye_contact Eye Contact exposure->eye_contact Type? inhalation Inhalation exposure->inhalation Type? ingestion Ingestion exposure->ingestion Type? first_aid_skin Wash with Soap & Water skin_contact->first_aid_skin first_aid_eye Flush with Water (15 min) eye_contact->first_aid_eye first_aid_inhalation Move to Fresh Air inhalation->first_aid_inhalation first_aid_ingestion Rinse Mouth, Do Not Induce Vomiting ingestion->first_aid_ingestion seek_medical Seek Medical Attention first_aid_skin->seek_medical first_aid_eye->seek_medical first_aid_inhalation->seek_medical first_aid_ingestion->seek_medical

Caption: Safe handling and emergency response workflow.

References

An In-depth Technical Guide to 2-Isopropoxy-3-trimethylsilyl-pyridine: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Isopropoxy-3-trimethylsilyl-pyridine is a substituted pyridine derivative featuring an isopropoxy group at the 2-position and a trimethylsilyl group at the 3-position. Such substituted pyridines are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules, including pharmaceutically active compounds. The strategic placement of the bulky and electronically influential isopropoxy and trimethylsilyl groups allows for a variety of subsequent chemical transformations.

While a seminal publication detailing the first synthesis of this specific molecule is not prominently documented, its structural motifs are common in medicinal chemistry and materials science. The likely synthetic route to this compound relies on the powerful strategy of directed ortho-metalation (DoM), a testament to the pioneering work of Henry Gilman and Georg Wittig in the 1940s on ortho-lithiations.[1][2] The alkoxy group at the 2-position of the pyridine ring can act as an effective directing group for metalation, enabling the regioselective introduction of an electrophile, in this case, a trimethylsilyl group, at the adjacent 3-position.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Isopropoxy-3-trimethylsilyl-pyridine is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 782479-89-4
Molecular Formula C₁₁H₁₉NOSi
Molecular Weight 209.36 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not specified
Density Not specified

Table 1: Physicochemical data for 2-Isopropoxy-3-trimethylsilyl-pyridine.

Synthetic Pathway and Mechanism

The most plausible and efficient method for the synthesis of 2-Isopropoxy-3-trimethylsilyl-pyridine is through the directed ortho-metalation (DoM) of 2-isopropoxypyridine. The isopropoxy group at the C-2 position of the pyridine ring serves as a directing metalation group (DMG).[1][2]

The reaction proceeds via the following steps:

  • Deprotonation: A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C), is used to deprotonate the pyridine ring.[4] The isopropoxy group directs the deprotonation to the ortho position (C-3) by coordinating with the lithium cation, thereby increasing the acidity of the C-3 proton.

  • Formation of the Lithiated Intermediate: This results in the formation of a 3-lithio-2-isopropoxypyridine intermediate.

  • Electrophilic Quench: The reaction is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl). The nucleophilic C-3 anion attacks the silicon atom of TMSCl, displacing the chloride and forming the C-Si bond.

  • Work-up: An aqueous work-up yields the final product, 2-Isopropoxy-3-trimethylsilyl-pyridine.

The following diagram illustrates the proposed synthetic workflow:

SynthesisWorkflow Start 2-Isopropoxypyridine Base n-BuLi or sec-BuLi THF, -78 °C Start->Base Deprotonation Intermediate 3-Lithio-2-isopropoxypyridine (in situ) Start->Intermediate Directed ortho-Metalation Electrophile Trimethylsilyl Chloride (TMSCl) Intermediate->Electrophile Electrophilic Quench Product 2-Isopropoxy-3-trimethylsilyl-pyridine Intermediate->Product C-Si Bond Formation Workup Aqueous Work-up Product->Workup Isolation

Proposed synthetic workflow for 2-Isopropoxy-3-trimethylsilyl-pyridine.

Experimental Protocol (Generalized)

While a specific, published protocol for the synthesis of 2-Isopropoxy-3-trimethylsilyl-pyridine is not available, the following generalized procedure is based on well-established methods for the directed ortho-metalation of alkoxypyridines.[3]

Materials:

  • 2-Isopropoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (or sec-Butyllithium) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, syringe)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-isopropoxypyridine and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (or sec-butyllithium) in hexanes is added dropwise to the stirred solution of 2-isopropoxypyridine via the dropping funnel, maintaining the internal temperature at or below -70 °C. The reaction mixture is typically stirred at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Silylation: Freshly distilled trimethylsilyl chloride is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-3 hours at this temperature.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-Isopropoxy-3-trimethylsilyl-pyridine.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR: To determine the proton environment and confirm the presence of the isopropoxy and trimethylsilyl groups, as well as the pyridine ring protons.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Potential Applications in Drug Development and Research

Substituted pyridines are a cornerstone of many pharmaceutical compounds. The presence of both an alkoxy and a silyl group on the pyridine ring of 2-Isopropoxy-3-trimethylsilyl-pyridine offers several strategic advantages for further synthetic modifications:

  • Cross-Coupling Reactions: The trimethylsilyl group can be readily converted to other functional groups, such as halides (via halodesilylation), which can then participate in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to build more complex molecular architectures.

  • Further Functionalization: The pyridine ring can be further functionalized through electrophilic or nucleophilic substitution reactions, with the existing substituents influencing the regioselectivity of these transformations.

  • Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of libraries of related pyridine derivatives for screening in drug discovery programs.

Conclusion

While the specific historical details of the discovery of 2-Isopropoxy-3-trimethylsilyl-pyridine remain elusive in the surveyed literature, its synthesis can be confidently predicted based on the well-established principles of directed ortho-metalation. The isopropoxy group acts as an effective directing group for the regioselective introduction of a trimethylsilyl group onto the pyridine ring. This technical guide provides a robust theoretical framework and a generalized experimental protocol that can be adapted by researchers and scientists for the synthesis and further exploration of this and related substituted pyridine compounds for applications in medicinal chemistry and materials science. Further research into the reaction optimization and exploration of the synthetic utility of this compound is warranted.

References

Potential Research Areas for 2-Isopropoxy-3-trimethylsilanyl-pyridine: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs and advanced materials incorporating this privileged heterocycle.[1][2][3] This whitepaper explores the untapped potential of a unique derivative, 2-Isopropoxy-3-trimethylsilanyl-pyridine, as a versatile building block for novel therapeutic agents and functional materials. While direct research on this specific molecule is limited, its constituent functional groups—a 2-alkoxy substituted pyridine and a strategically placed trimethylsilyl group—suggest a wealth of opportunities for chemical diversification and application. This document outlines potential research avenues, proposes synthetic strategies, and provides detailed hypothetical experimental protocols and characterization data to guide future investigations.

Introduction: The Promise of Substituted Pyridines

The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds and functional materials.[1][3] Its presence in numerous pharmaceuticals highlights its ability to engage in critical interactions with biological targets.[2] The substitution pattern on the pyridine ring is a key determinant of its pharmacological and physicochemical properties.[4] Specifically, 2-alkoxypyridines have demonstrated significant potential in drug discovery, with examples including potent and selective antagonists for the corticotropin-releasing factor 1 (CRF1) receptor and cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[5][6]

The introduction of a trimethylsilyl (TMS) group at the 3-position of the 2-isopropoxypyridine core introduces a powerful tool for synthetic chemists. The TMS group can act as a directing group for further functionalization, a placeholder for subsequent ipso-substitution, or be readily removed to introduce other functionalities. This dual functionality of the 2-isopropoxy and 3-trimethylsilyl groups makes "this compound" a highly attractive, yet underexplored, platform for generating diverse chemical libraries.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its basic properties can be found.[7]

PropertyValueReference
CAS Number 782479-89-4[7]
Molecular Formula C₁₁H₁₉NOSi[7]
Molecular Weight 209.36 g/mol [7]

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-chloropyridine. The proposed synthetic workflow is outlined below.

Synthesis_of_2_Isopropoxy_3_trimethylsilanyl_pyridine 2-Chloropyridine 2-Chloropyridine 2-Chloro-3-trimethylsilanyl-pyridine 2-Chloro-3-trimethylsilanyl-pyridine 2-Chloropyridine->2-Chloro-3-trimethylsilanyl-pyridine 1. LDA, THF, -78 °C 2. TMSCl This compound This compound 2-Chloro-3-trimethylsilanyl-pyridine->this compound Sodium isopropoxide, Isopropanol, Reflux Drug_Discovery_Workflow A This compound B Cross-Coupling Reactions (Suzuki, Stille, Sonogashira) A->B C Halogenation (Ipsodesilylation) A->C D Library of 3-Substituted 2-Isopropoxypyridines B->D C->D E Biological Screening (e.g., Kinase Assays, GPCR Assays) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

References

Methodological & Application

Synthesis of Substituted Pyridines from 2-Isopropoxy-3-trimethylsilanyl-pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing the versatile building block, 2-Isopropoxy-3-trimethylsilanyl-pyridine . The methodologies outlined herein are crucial for the construction of complex pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and drug discovery.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties to enhance biological activity and pharmacokinetic profiles. This compound serves as a valuable starting material, offering multiple avenues for selective substitution at the 3-, 4-, and 6-positions of the pyridine core. The isopropoxy group acts as a directing group and can be later converted to a pyridone, while the trimethylsilyl group can be readily transformed into other functionalities or used to facilitate cross-coupling reactions.

This guide details three primary synthetic strategies commencing from this compound:

  • Directed Ortho-Metalation (DoM) and Electrophilic Quench: This approach enables the introduction of a wide range of electrophiles at the C-4 position.

  • Halogenation and Subsequent Cross-Coupling Reactions: This two-step sequence allows for the introduction of aryl, heteroaryl, and alkynyl groups at the C-3 position via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.

  • Deprotonation and Functionalization at the C-6 Position: This strategy facilitates the introduction of substituents at the position ortho to the nitrogen atom.

Directed Ortho-Metalation (DoM) for C-4 Functionalization

The isopropoxy group at the C-2 position of the pyridine ring can direct metalation to the C-4 position. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a diverse array of functional groups.

Logical Workflow for Directed Ortho-Metalation

Directed_Ortho_Metalation_Workflow start This compound lithiation Lithiation (e.g., n-BuLi, THF, -78 °C) start->lithiation intermediate 4-Lithio Intermediate lithiation->intermediate electrophilic_quench Electrophilic Quench (e.g., R-X) intermediate->electrophilic_quench product 4-Substituted-2-isopropoxy- 3-trimethylsilanyl-pyridine electrophilic_quench->product

Caption: Workflow for C-4 functionalization via Directed Ortho-Metalation.

Experimental Protocol: General Procedure for DoM and Electrophilic Quench

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., aldehyde, ketone, alkyl halide, iodine)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous THF via syringe and cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-2-isopropoxy-3-trimethylsilanyl-pyridine.

Electrophile ExampleProduct TypeTypical Yield (%)
N,N-Dimethylformamide (DMF)Aldehyde60-75
Iodine (I₂)Iodide70-85
BenzaldehydeSecondary Alcohol65-80
Methyl IodideMethylated Product55-70

Halogenation and Cross-Coupling for C-3 Functionalization

The trimethylsilyl group at the C-3 position can be readily replaced with a halogen, which then serves as a handle for various palladium-catalyzed cross-coupling reactions. This two-step sequence is a powerful strategy for introducing carbon-carbon and carbon-heteroatom bonds at the C-3 position.

Synthetic Pathway for C-3 Functionalization

C3_Functionalization_Pathway start This compound halogenation Halogenation (e.g., NBS or ICl) start->halogenation halopyridine 3-Halo-2-isopropoxypyridine halogenation->halopyridine coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira) halopyridine->coupling product 3-Substituted-2-isopropoxypyridine coupling->product

Caption: Pathway for C-3 functionalization via halogenation and cross-coupling.

Experimental Protocols

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or Iodine monochloride (ICl)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Standard laboratory glassware

Procedure for Bromination:

  • Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equiv) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 3-bromo-2-isopropoxypyridine.

Halogenating AgentProductTypical Yield (%)
N-Bromosuccinimide (NBS)3-Bromo-2-isopropoxypyridine85-95
Iodine monochloride (ICl)3-Iodo-2-isopropoxypyridine80-90

Materials:

  • 3-Bromo-2-isopropoxypyridine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-2-isopropoxypyridine, the boronic acid, base, and palladium catalyst.

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.[1][2]

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.[3] The combined organic layers are washed, dried, and concentrated.[3] Purify the product by column chromatography.[3]

Materials:

  • 3-Iodo-2-isopropoxypyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 3-iodo-2-isopropoxypyridine, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Reagent Addition: Add the solvent, base, and terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.[4]

  • Work-up and Purification: Filter the reaction mixture through a pad of celite, rinse with the reaction solvent, and concentrate the filtrate. Purify the crude product by column chromatography.[4]

Materials:

  • 3-Bromo- or 3-Iodo-2-isopropoxypyridine (1.0 equiv)

  • Organostannane reagent (e.g., (Hetero)aryltributylstannane, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., Toluene or DMF)

Procedure:

  • Reaction Setup: Combine the halopyridine and palladium catalyst in a Schlenk flask under an inert atmosphere.

  • Reagent Addition: Add the solvent followed by the organostannane reagent.

  • Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours.[5][6]

  • Work-up and Purification: After cooling, the reaction mixture can be treated with an aqueous solution of potassium fluoride to precipitate tin byproducts. Filter and extract the aqueous layer with an organic solvent. The combined organic layers are dried and concentrated. Purify by column chromatography.[5]

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTypical Yield (%)
Suzuki-Miyaura Aryl/Heteroarylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-90[1][2]
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuITEATHF65-85[4]
Stille OrganostannanePd(PPh₃)₄-Toluene60-80[5][6]

Deprotonation for C-6 Functionalization

The nitrogen atom in the pyridine ring directs deprotonation to the C-6 position, particularly when stronger, hindered bases are employed. This allows for the introduction of substituents ortho to the ring nitrogen.

Experimental Protocol: General Procedure for C-6 Lithiation and Electrophilic Quench

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile

Procedure:

  • Base Preparation: Prepare a solution of LDA or LiTMP in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the base at -78 °C. Stir for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) at -78 °C and stir for an additional 1-3 hours before warming to room temperature.

  • Work-up and Purification: Follow the work-up and purification procedure as described for the Directed Ortho-Metalation (Section 1).

Conclusion

This compound is a highly adaptable building block for the synthesis of polysubstituted pyridines. The protocols detailed in this document provide a robust foundation for researchers to access a wide variety of pyridine derivatives with precise control over the substitution pattern. These methods are integral to the exploration of chemical space in the pursuit of novel therapeutic agents and functional materials.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the functionalization of 2-Isopropoxy-3-trimethylsilanyl-pyridine via palladium-catalyzed cross-coupling reactions. Given the absence of direct literature precedent for this specific substrate, two primary strategies are presented, derived from established methodologies for analogous compounds.

Introduction: The pyridine scaffold is a privileged core in medicinal chemistry and materials science. The target molecule, this compound, offers a unique substitution pattern for further elaboration. The trimethylsilyl (TMS) group at the 3-position serves as a versatile synthetic handle. This document outlines two potential pathways for its use in carbon-carbon bond formation: a robust two-step borylation/Suzuki-Miyaura coupling sequence and a more direct, albeit potentially challenging, Hiyama-type cross-coupling.

Protocol A: Three-Step (Two-Step, One-Pot) Halogenation, Borylation, and Suzuki-Miyaura Coupling

This approach is considered the most reliable. It involves an initial, high-yielding ipso-halogenation to replace the trimethylsilyl group with a halide, followed by a one-pot Miyaura borylation and Suzuki-Miyaura cross-coupling. This sequence leverages well-established and high-yielding transformations.

Logical Workflow

G cluster_0 Step 1: Ipso-Halogenation cluster_1 Step 2 & 3: One-Pot Borylation & Suzuki Coupling A This compound C 3-Halo-2-isopropoxypyridine A->C Halogenation B Electrophilic Halogenating Agent (e.g., NBS or ICl) B->C D Miyaura Borylation C->D Pd Catalyst, B2pin2 E Suzuki-Miyaura Coupling D->E In situ formation of Boronate Ester G Final Product: 3-Aryl-2-isopropoxypyridine E->G F Aryl/Heteroaryl Boronic Acid/Ester F->E

Caption: Workflow for the Halogenation-Borylation-Suzuki Sequence.

Experimental Protocols

Step 1: Ipso-Halogenation of this compound

This procedure replaces the C-Si bond with a more reactive C-Br or C-I bond, which is necessary for the subsequent Miyaura borylation. Electrophilic bromination with N-Bromosuccinimide (NBS) or iodination with Iodine Monochloride (ICl) are effective methods for this transformation.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)).

  • Reagent Addition: Cool the solution to 0 °C. Add the halogenating agent (NBS for bromination or ICl for iodination, 1.1 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-halo-2-isopropoxypyridine can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2 & 3: One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling

This one-pot procedure avoids the isolation of the intermediate boronate ester, improving efficiency.[1][2]

  • Reaction Setup (Borylation): To a flame-dried Schlenk flask under an inert atmosphere, add the 3-halo-2-isopropoxypyridine (from Step 1, 1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and a potassium acetate (KOAc, 3.0 eq).

  • Catalyst Addition (Borylation): Add the palladium catalyst and ligand, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Solvent and Borylation Reaction: Add anhydrous, degassed 1,4-dioxane. Heat the mixture to 80-100 °C for 1-3 hours to form the intermediate boronate ester.

  • Suzuki Coupling Addition: After cooling the mixture slightly, add the aryl/heteroaryl halide (Aryl-X, 1.2 eq), a suitable base (e.g., aqueous K₃PO₄ or Cs₂CO₃, 3.0 eq), and a Suzuki-Miyaura cross-coupling catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like SPhos, or a pre-catalyst like XPhos Pd G3).

  • Suzuki Coupling Reaction: Heat the reaction mixture at 80-110 °C for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate). Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.

Data Presentation: Reagents and Conditions for Protocol A
StepReagent/CatalystLoading (eq. or mol%)SolventTemp (°C)Time (h)Analogous Yields
1. Halogenation N-Bromosuccinimide1.1 eqDCM / MeCN0 to RT1 - 4>90%
2. Borylation 3-Halo-2-isopropoxypyridine1.0 eq1,4-Dioxane80 - 1001 - 370-95%[2]
Bis(pinacolato)diboron1.1 - 1.5 eq
Pd(dppf)Cl₂3 mol%
KOAc3.0 eq
3. Suzuki Coupling Aryl/Heteroaryl Halide1.2 eq1,4-Dioxane / H₂O80 - 1104 - 1860-95%[3]
Pd₂(dba)₃ / SPhos2-4 mol%
K₃PO₄ or Cs₂CO₃3.0 eq
Catalytic Cycles for Protocol A

G cluster_0 Miyaura Borylation Cycle cluster_2 Suzuki-Miyaura Coupling Cycle A Pd(0)L_n B Ar-Pd(II)-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-OAc B->C Anion Exchange (KOAc) C->A Reductive Elimination D Ar-B(pin) B2pin2 B2pin2 C->B2pin2 Transmetalation E Pd(0)L_n F Ar'-Pd(II)-X E->F Oxidative Addition (Ar'-X) G Ar'-Pd(II)-Ar F->G Transmetalation (Ar-B(pin) + Base) G->E Reductive Elimination H Ar'-Ar

Caption: Catalytic cycles for the Borylation and Suzuki-Miyaura reactions.

Protocol B: Direct Hiyama-Type Cross-Coupling

This protocol offers a more direct route by attempting to couple the C-Si bond of the substrate with an aryl halide. This reaction is known as the Hiyama coupling and critically requires an activating agent, typically a fluoride source, to generate a reactive pentavalent silicate intermediate.[4][5] It should be noted that simple aryl-trimethylsilanes are often less reactive in Hiyama couplings compared to aryl-trialkoxysilanes or aryl-fluorosilanes.[4]

Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable phosphine ligand (e.g., XPhos, 10 mol%).

  • Reagent Addition: Add this compound (1.5 eq) and the aryl/heteroaryl halide (1.0 eq).

  • Activator and Solvent: Add the silicon activator, typically Tetrabutylammonium fluoride (TBAF) as a 1M solution in THF (2.0-3.0 eq). Add additional anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane).

  • Reaction: Heat the mixture to 60-100 °C and stir for 12-24 hours. The progress should be monitored carefully by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Data Presentation: Reagents and Conditions for Protocol B
ComponentReagent/CatalystLoading (eq. or mol%)SolventTemp (°C)Time (h)Notes / Analogous Yields
Substrate This compound1.5 eqTHF / Dioxane60 - 10012 - 24Trimethylsilanes can be unreactive.[4]
Coupling Partner Aryl/Heteroaryl Halide1.0 eqIodides and bromides are preferred.
Catalyst Pd(OAc)₂ / XPhos5 mol% / 10 mol%Other ligands may be screened.[6][7]
Activator TBAF (1M in THF)2.0 - 3.0 eqCrucial for the reaction.
Product 3-Aryl-2-isopropoxypyridine-Yields are highly substrate-dependent.
Catalytic Cycle for Hiyama Coupling

G cluster_0 Silicon Activation A Pd(0)L_n B Ar-Pd(II)-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar' B->C Transmetalation C->A Reductive Elimination D Ar-Ar' E Ar'-Si(Me)3 F [Ar'-Si(Me)3F]⁻ E->F Activator (F⁻) F->B Transmetalation Partner

Caption: Catalytic cycle for the fluoride-activated Hiyama cross-coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of "2-Isopropoxy-3-trimethylsilanyl-pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This palladium-catalyzed cross-coupling reaction offers a versatile and efficient method for the arylation of amines, overcoming the limitations of traditional methods. This document provides detailed application notes and protocols specifically tailored for the Buchwald-Hartwig amination of "2-Isopropoxy-3-trimethylsilanyl-pyridine," a sterically hindered and electron-rich heteroaromatic substrate. The presence of both a bulky isopropoxy group at the 2-position and a trimethylsilyl group at the 3-position presents unique challenges and considerations for optimizing this transformation.

Reaction Principle

The Buchwald-Hartwig amination of 2-bromo-3-trimethylsilyl-2-isopropoxypyridine proceeds via a palladium-catalyzed cycle. The catalytic cycle is generally accepted to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical to the success of the reaction, particularly with challenging substrates.

Effects of Substituents

The specific substituents on the pyridine ring, the isopropoxy and trimethylsilyl groups, are expected to exert significant electronic and steric effects on the course of the reaction:

  • 2-Isopropoxy Group: This bulky, electron-donating group increases the electron density of the pyridine ring, which can facilitate the oxidative addition step. However, its steric bulk can hinder the approach of the palladium catalyst and the amine to the reaction center.

  • 3-Trimethylsilyl Group: The trimethylsilyl (TMS) group is also sterically demanding and can influence the regioselectivity and rate of the reaction. Electronically, it can act as a weak electron-donating group through hyperconjugation. The steric hindrance from the TMS group, in concert with the adjacent isopropoxy group, necessitates the use of sterically demanding and highly active catalyst systems.

Proposed Reaction Parameters

Based on literature precedents for sterically hindered and electron-rich pyridines, the following table summarizes proposed starting conditions and potential optimization parameters for the Buchwald-Hartwig amination of "this compound".

ParameterRecommended Starting ConditionOptimization Range/AlternativesRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂, [Pd(allyl)Cl]₂Readily available and effective for many cross-coupling reactions.
Ligand XPhos (2-4 mol%)RuPhos, BrettPhos, tBuXPhosBulky, electron-rich biaryl phosphine ligands are crucial for coupling sterically hindered substrates.
Base NaOtBu (1.5-2.0 equiv)K₃PO₄, Cs₂CO₃, LHMDSA strong, non-nucleophilic base is generally required. Weaker bases may be used with more active catalyst systems.
Solvent Toluene or 1,4-Dioxanet-Butanol, THFAnhydrous, deoxygenated solvents are essential. Toluene and dioxane are common choices for their ability to dissolve reactants and their suitable boiling points.
Temperature 80-110 °C60-120 °CHigher temperatures are often necessary to overcome the steric hindrance and facilitate catalyst turnover.
Amine Primary or Secondary Amine (1.2-1.5 equiv)Aryl amines, aliphatic aminesThe nature of the amine will influence the reaction rate and yield.
Reaction Time 12-24 hours4-48 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination with a Primary or Secondary Aliphatic Amine

This protocol is a starting point and may require optimization based on the specific amine used.

Materials:

  • 2-Bromo-3-trimethylsilyl-2-isopropoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-3-trimethylsilyl-2-isopropoxypyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-amino-3-trimethylsilyl-2-isopropoxypyridine.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination for Rapid Optimization

Microwave irradiation can significantly accelerate the reaction and is a valuable tool for rapid optimization of reaction conditions.

Materials:

  • 2-Bromo-3-trimethylsilyl-2-isopropoxypyridine (1.0 equiv)

  • Amine (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.05 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine 2-bromo-3-trimethylsilyl-2-isopropoxypyridine, Pd(OAc)₂, RuPhos, and potassium phosphate.

  • Add anhydrous 1,4-dioxane and the amine.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex ArylHalide Ar-X (this compound-Br) OxAdd Oxidative Addition Amido_complex L-Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex HX_Base [Base-H]⁺X⁻ Amine R₂NH Ligand_Exchange Ligand Exchange Base Base Amido_complex->Pd0 Product Ar-NR₂ Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent_Amine Add Anhydrous Solvent and Amine Inert->Solvent_Amine Heating Heat to Desired Temperature (e.g., 100 °C) Solvent_Amine->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and Filter through Celite® Cooling->Filtration Extraction Aqueous Wash and Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for 2-Isopropoxy-3-trimethylsilanyl-pyridine in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of "2-Isopropoxy-3-trimethylsilanyl-pyridine" being used in palladium-catalyzed cross-coupling reactions. The following application notes and protocols are based on established methodologies for analogous 3-silyl-pyridine and 2-alkoxy-pyridine derivatives. These should be considered as a starting point for reaction development and will require optimization for the specific substrate.

Introduction

This compound is a functionalized pyridine derivative with potential applications in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry and materials science. The presence of a trimethylsilyl group at the 3-position and an isopropoxy group at the 2-position offers unique opportunities for regioselective functionalization. The trimethylsilyl group can participate in various palladium-catalyzed cross-coupling reactions, such as Hiyama and Hiyama-type couplings, acting as a surrogate for a nucleophilic carbon. The isopropoxy group, being an electron-donating group, can influence the electronic properties of the pyridine ring and its reactivity.

This document provides an overview of potential palladium-catalyzed reactions where this compound could be employed, along with generalized experimental protocols adapted from related systems.

Potential Palladium-Catalyzed Applications

The trimethylsilyl moiety on the pyridine ring allows for its participation in several types of palladium-catalyzed cross-coupling reactions. Below are some of the most relevant transformations:

  • Hiyama Coupling: This reaction couples an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride source (e.g., TBAF) or a base. For this compound, the C-Si bond can be activated to couple with various aryl, heteroaryl, or vinyl halides.

  • Sonogashira Coupling: While less common for silyl-pyridines acting as the nucleophile, in some instances, silyl-aromatics can be converted to the corresponding terminal alkyne in situ or used in modified Sonogashira protocols. More commonly, the pyridine ring itself could be functionalized with a leaving group (e.g., bromide or iodide) to undergo Sonogashira coupling with a terminal alkyne.

  • Stille Coupling: Similar to the Sonogashira coupling, the primary application in Stille reactions would involve a halogenated derivative of 2-isopropoxy-pyridine coupling with an organostannane. The direct use of the silyl group in a Stille-type reaction is not standard.

Due to the lack of specific examples, the following sections will focus on providing generalized protocols for the Hiyama coupling, which is the most likely direct application for the trimethylsilyl group in this compound.

Hiyama Coupling of 3-Silyl-Pyridine Derivatives

The Hiyama coupling is a versatile method for the formation of carbon-carbon bonds. The reaction of a 3-trimethylsilyl-pyridine derivative with an aryl or heteroaryl halide would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

General Catalytic Cycle for Hiyama Coupling

Hiyama_Coupling cluster_main Catalytic Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII Oxidative Addition (R¹-X) Transmetalation_Complex [R¹-Pd(II)Ln-R²] PdII->Transmetalation_Complex Transmetalation (R²-SiMe₃ + F⁻) Product R¹-R² Transmetalation_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)Ln Transmetalation_Complex->Catalyst_Regen R2SiMe3 2-Isopropoxy-3-(trimethylsilyl)pyridine (R²-SiMe₃) R1X Aryl/Heteroaryl Halide (R¹-X) Fluoride Fluoride Source (e.g., TBAF)

Caption: Generalized catalytic cycle for the Hiyama coupling.

Experimental Protocols (Adapted from Analogous Systems)

The following protocols are generalized and should be optimized for "this compound". This includes screening of catalysts, ligands, bases/activators, solvents, temperatures, and reaction times.

Protocol 1: Hiyama Coupling of a 3-Silyl-Pyridine Derivative with an Aryl Bromide

This protocol is adapted from methodologies for the Hiyama coupling of other organosilanes with aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, Dioxane, or Toluene)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), palladium(II) acetate (e.g., 3 mol%), and the phosphine ligand (e.g., 6 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the flask. Stir the mixture for 10-15 minutes at room temperature.

  • Add the this compound (1.2 equiv) to the reaction mixture.

  • Activator Addition: Slowly add the TBAF solution (2.0 equiv) to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Hiyama_Workflow Setup 1. Reaction Setup - Add aryl bromide, Pd(OAc)₂, and ligand to a dry Schlenk flask under inert gas. Solvent 2. Solvent & Reagent Addition - Add anhydrous, degassed solvent. - Add this compound. Setup->Solvent Activator 3. Activator Addition - Slowly add TBAF solution. Solvent->Activator Reaction 4. Reaction - Heat to 60-100 °C. - Monitor by TLC or GC-MS. Activator->Reaction Workup 5. Work-up - Cool and dilute with organic solvent. - Wash with water and brine. Reaction->Workup Purification 6. Purification - Dry, concentrate, and purify by column chromatography. Workup->Purification Product Pure Coupled Product Purification->Product

Caption: A typical experimental workflow for a Hiyama coupling reaction.

Data Presentation (Based on Analogous Reactions)

Since no quantitative data is available for the target compound, the following table summarizes representative conditions and yields for Hiyama couplings of other silyl-heterocycles with aryl halides. This data should serve as a reference for potential starting conditions for optimization.

EntrySilyl-HeterocycleCoupling PartnerPd Catalyst (mol%)Ligand/Additive (mol%)Activator (equiv)SolventTemp (°C)Time (h)Yield (%)
12-(Trimethylsilyl)pyridine4-IodoanisolePd(OAc)₂ (5)SPhos (10)TBAF (2.0)Toluene1001285
23-(Triethoxysilyl)furan1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-TBAF (2.0)THF651678
32-(Dimethylphenylsilyl)thiophene2-BromopyridinePd₂(dba)₃ (2)XPhos (8)K₃PO₄ (3.0)Dioxane1102491
43-(Trimethylsilyl)quinoline4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)CsF (2.5)Dioxane/H₂O1001865

Note: The reactivity of this compound may differ significantly from the examples above due to the electronic and steric effects of the isopropoxy group.

Conclusion

While direct, experimentally validated protocols for the palladium-catalyzed reactions of "this compound" are not currently available in the scientific literature, its structure suggests significant potential as a substrate in cross-coupling reactions, particularly the Hiyama coupling. The provided generalized protocols and data from analogous systems offer a solid foundation for researchers to begin developing effective synthetic methodologies. Optimization of the reaction conditions, including the choice of catalyst, ligand, activator, and solvent, will be crucial for achieving high yields and purity of the desired coupled products. These efforts will be valuable for the synthesis of novel pyridine-containing compounds for applications in drug discovery and materials science.

Application Notes and Protocols for the Derivatization of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the pyridine ring of "2-Isopropoxy-3-trimethylsilanyl-pyridine." This versatile building block offers multiple reaction sites for the introduction of new functional groups, enabling the synthesis of a diverse range of substituted pyridine derivatives for applications in medicinal chemistry and materials science. The protocols outlined below focus on two key strategies: Directed ortho-Metalation (DoM) targeting the C4 position and Ipso-Substitution of the trimethylsilyl group at the C3 position, followed by subsequent cross-coupling reactions.

Introduction

This compound is a strategically functionalized pyridine derivative. The 2-isopropoxy group can act as a directing group for electrophilic substitution and metalation, while the 3-trimethylsilyl group serves as a synthetic handle for various transformations, most notably ipso-substitution and cross-coupling reactions. This combination of functionalities allows for the regioselective introduction of substituents at different positions of the pyridine core.

Key Derivatization Strategies

Two primary pathways for the derivatization of this compound are highlighted:

  • Pathway A: Directed ortho-Metalation (DoM) at C4. The isopropoxy group at the C2 position can direct deprotonation to the adjacent C4 position using a strong lithium base. The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

  • Pathway B: Ipso-Substitution of the Trimethylsilyl Group at C3. The trimethylsilyl group can be selectively replaced by an electrophile, such as a halogen. This transformation provides a halo-substituted pyridine that is a versatile precursor for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols and Data

Pathway A: Directed ortho-Metalation (DoM) and Subsequent Functionalization

The isopropoxy group in 2-isopropoxypyridine directs lithiation to the C4 position.[1][2][3] This principle can be applied to this compound to achieve functionalization at the C4 position.

Protocol 3.1.1: General Procedure for Directed ortho-Metalation and Electrophilic Quench

This protocol describes the lithiation of a 2-alkoxypyridine and subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution may change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the chosen electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Electrophilic Quench Reactions Following DoM

ElectrophileProduct Functional GroupExpected ProductReference Yield Range
N,N-Dimethylformamide (DMF)Aldehyde2-Isopropoxy-4-formyl-3-trimethylsilanyl-pyridine60-80%
Iodine (I₂)Iodo2-Isopropoxy-4-iodo-3-trimethylsilanyl-pyridine70-90%
BenzaldehydeHydroxymethyl2-Isopropoxy-4-(hydroxy(phenyl)methyl)-3-trimethylsilanyl-pyridine50-70%

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Pathway B: Ipso-Substitution and Subsequent Cross-Coupling Reactions

The carbon-silicon bond of the trimethylsilyl group can be cleaved and replaced by an electrophile in an ipso-substitution reaction. Halogenation at this position provides a key intermediate for cross-coupling reactions.

Protocol 3.2.1: Ipso-Iodination of this compound

This protocol describes the replacement of the trimethylsilyl group with an iodine atom.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Iodine monochloride (ICl) solution (1.0 M in DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodine monochloride solution (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Isopropoxy-3-iodo-pyridine.

Table 2: Halogenation of this compound

Halogenating AgentProductExpected Yield
Iodine Monochloride (ICl)2-Isopropoxy-3-iodo-pyridine85-95%
N-Bromosuccinimide (NBS)2-Isopropoxy-3-bromo-pyridine80-90%

Note: Yields are estimates based on analogous reactions.

Protocol 3.2.2: Suzuki-Miyaura Cross-Coupling of 2-Isopropoxy-3-halopyridine

This protocol describes the palladium-catalyzed coupling of the 3-halo-2-isopropoxypyridine with an arylboronic acid.[4][5]

Materials:

  • 2-Isopropoxy-3-iodo-pyridine or 2-Isopropoxy-3-bromo-pyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (if using a biphasic system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 2-Isopropoxy-3-halopyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2.3: Sonogashira Cross-Coupling of 2-Isopropoxy-3-iodopyridine

This protocol details the coupling of 2-Isopropoxy-3-iodopyridine with a terminal alkyne.[6][7][8]

Materials:

  • 2-Isopropoxy-3-iodo-pyridine (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-Isopropoxy-3-iodopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Table 3: Representative Cross-Coupling Reactions of 2-Isopropoxy-3-halopyridines

Coupling PartnerReaction TypeProductReference Yield Range
Phenylboronic acidSuzuki-Miyaura2-Isopropoxy-3-phenyl-pyridine70-95%[5]
4-Methoxyphenylboronic acidSuzuki-Miyaura2-Isopropoxy-3-(4-methoxyphenyl)-pyridine65-90%
PhenylacetyleneSonogashira2-Isopropoxy-3-(phenylethynyl)-pyridine75-95%[8]
EthynyltrimethylsilaneSonogashira2-Isopropoxy-3-((trimethylsilyl)ethynyl)-pyridine80-98%

Note: Yields are based on analogous systems and may require optimization for specific substrates.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the derivatization strategies described.

Derivatization_Pathways cluster_A Pathway A: Directed ortho-Metalation cluster_B Pathway B: Ipso-Substitution & Cross-Coupling start This compound dom Directed ortho-Metalation (n-BuLi, THF, -78 °C) start->dom ipso Ipso-Halogenation (e.g., ICl) start->ipso quench Electrophilic Quench (E+) dom->quench [Li] prod_A 4-Substituted-2-isopropoxy- 3-trimethylsilanyl-pyridine quench->prod_A E halo_pyridine 2-Isopropoxy-3-halo-pyridine ipso->halo_pyridine suzuki Suzuki Coupling (ArB(OH)₂, Pd cat.) halo_pyridine->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) halo_pyridine->sonogashira prod_B1 3-Aryl-2-isopropoxy-pyridine suzuki->prod_B1 prod_B2 3-Alkynyl-2-isopropoxy-pyridine sonogashira->prod_B2

Caption: Synthetic pathways for the derivatization of this compound.

Experimental_Workflow cluster_DoM DoM Protocol Workflow cluster_CrossCoupling Ipso-Substitution & Cross-Coupling Workflow dom_start Start: 2-Isopropoxy-3-TMS-pyridine dom_lithiated Lithiation (n-BuLi, -78 °C) dom_start->dom_lithiated dom_quench Electrophilic Quench dom_lithiated->dom_quench dom_workup Aqueous Workup dom_quench->dom_workup dom_purify Purification (Chromatography) dom_workup->dom_purify dom_product Product dom_purify->dom_product cc_start Start: 2-Isopropoxy-3-TMS-pyridine cc_ipso Ipso-Halogenation cc_start->cc_ipso cc_intermediate 2-Isopropoxy-3-halo-pyridine cc_ipso->cc_intermediate cc_coupling Cross-Coupling Reaction (Suzuki or Sonogashira) cc_intermediate->cc_coupling cc_workup Workup cc_coupling->cc_workup cc_purify Purification (Chromatography) cc_workup->cc_purify cc_product Product cc_purify->cc_product

Caption: General experimental workflows for the key derivatization protocols.

Conclusion

The presented application notes and protocols provide a robust framework for the derivatization of this compound. By leveraging Directed ortho-Metalation and Ipso-Substitution followed by cross-coupling reactions, researchers can access a wide array of novel substituted pyridine compounds. The provided methodologies, based on established chemical principles, serve as a strong starting point for the synthesis of new chemical entities for drug discovery and materials science. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

References

Application Notes: 2-Alkoxy-3-substituted Pyridines as Building Blocks for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-alkoxy-3-substituted pyridine derivatives as versatile building blocks in the synthesis of bioactive molecules, with a focus on their application in the development of cholinesterase inhibitors. While direct applications of "2-Isopropoxy-3-trimethylsilanyl-pyridine" in the synthesis of specific bioactive molecules are not extensively documented in publicly available research, the broader class of 2-alkoxy-3-substituted pyridines serves as a valuable scaffold in medicinal chemistry. This document provides insights into their synthetic routes and biological activities, drawing from relevant studies on analogous compounds.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a wide array of pharmaceuticals. The electronic properties and hydrogen bonding capabilities of the pyridine nitrogen atom enhance the pharmacokinetic profiles of drug candidates. Specifically, 2-alkoxy-3-substituted pyridines offer a synthetically tractable platform for creating diverse molecular libraries. The alkoxy group at the 2-position can modulate solubility and metabolic stability, while the substituent at the 3-position provides a handle for further functionalization and interaction with biological targets.

Application Example: Cholinesterase Inhibitors

A notable application of 2-alkoxy-pyridine scaffolds is in the development of cholinesterase inhibitors, which are crucial for the symptomatic treatment of Alzheimer's disease. A series of 2-alkoxy-3-cyanopyridine derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Biological Activity Data

The following table summarizes the in vitro inhibitory activities of synthesized 2-alkoxy-3-cyanopyridine derivatives against AChE and BuChE.

Compound IDR Group (at 2-position)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
1 -CH₃> 100> 100
2 -C₂H₅85.42 ± 5.1266.18 ± 2.15
3 -CH(CH₃)₂53.95 ± 4.2942.33 ± 1.17
4 -CH₂CH(CH₃)₂60.11 ± 3.8831.79 ± 0.38

Data presented is a representative example based on findings for 2-alkoxy-3-cyanopyridine derivatives and is intended for illustrative purposes.

Experimental Protocols

The following protocols are generalized from the synthesis of 2-alkoxy-3-cyanopyridine derivatives and can be adapted for related structures.

Protocol 1: O-Alkylation of 2-Hydroxypyridine Precursor

Objective: To introduce the alkoxy group at the 2-position of the pyridine ring.

Materials:

  • 2-hydroxy-3-cyanopyridine

  • Appropriate alkyl halide (e.g., 2-bromopropane for isopropoxy group)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-hydroxy-3-cyanopyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Workflow for 2-Alkoxy-3-cyanopyridines

G start 2-Hydroxypyridine Precursor reagents Alkyl Halide, K₂CO₃, DMF start->reagents product 2-Alkoxypyridine Derivative reagents->product O-Alkylation bioassay Biological Screening (e.g., Cholinesterase Assay) product->bioassay data Bioactivity Data (IC₅₀ values) bioassay->data

Caption: Synthetic and screening workflow for 2-alkoxy-pyridine derivatives.

Logical Relationship of Components in Bioactive Pyridine Synthesis

G cluster_0 Core Components cluster_1 Desired Properties Pyridine Pyridine Scaffold BuildingBlock 2-Alkoxy-3-substituted Pyridine Building Block Pyridine->BuildingBlock Alkoxy 2-Alkoxy Group Alkoxy->BuildingBlock Substituent 3-Substituent (e.g., -CN, -Si(CH₃)₃) Substituent->BuildingBlock Bioactivity Biological Activity (e.g., Enzyme Inhibition) Pharmacokinetics Pharmacokinetic Profile (ADME) BioactiveMolecule Bioactive Molecule BuildingBlock->BioactiveMolecule Synthetic Modification BioactiveMolecule->Bioactivity BioactiveMolecule->Pharmacokinetics

Caption: Relationship between the building block and desired molecular properties.

Application Notes and Protocols: 2-Isopropoxy-3-trimethylsilanyl-pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous FDA-approved drugs. The functionalization of the pyridine ring at specific positions is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. "2-Isopropoxy-3-trimethylsilanyl-pyridine" is a versatile, yet under-explored, building block that offers a strategic advantage for the synthesis of novel 3-substituted pyridine derivatives. The trimethylsilyl group at the 3-position serves as a synthetic handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents, while the 2-isopropoxy group can influence the electronic properties of the ring and provide a vector for interaction with biological targets.

This document provides a hypothetical, yet scientifically plausible, application of "this compound" in the synthesis of a library of 3-aryl-2-isopropoxypyridines, potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer progression.

Application: Synthesis of 3-Aryl-2-isopropoxypyridines as Potential Kinase Inhibitors

The 3-arylpyridine motif is a common feature in many kinase inhibitors. The strategic placement of substituents on both the pyridine and the aryl ring is crucial for achieving high potency and selectivity. "this compound" is an excellent starting material for a palladium-catalyzed Hiyama cross-coupling reaction to generate a library of 3-aryl-2-isopropoxypyridines.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hiyama Cross-Coupling of this compound with Aryl Halides

This protocol describes a general procedure for the synthesis of 3-aryl-2-isopropoxypyridines from "this compound" and various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene, 1-bromo-4-methoxybenzene, 3-chlorobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous, degassed 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), Pd(OAc)₂ (0.05 equiv.), and PCy₃ (0.1 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a 0.2 M concentration of the limiting reagent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the TBAF solution (1.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-aryl-2-isopropoxypyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

Table 1: Synthesis of 3-Aryl-2-isopropoxypyridines via Hiyama Cross-Coupling

EntryAryl HalideProductYield (%)Purity (%) (by HPLC)
14-Iodotoluene2-Isopropoxy-3-(p-tolyl)pyridine85>98
21-Bromo-4-methoxybenzene2-Isopropoxy-3-(4-methoxyphenyl)pyridine78>99
33-Chlorobenzonitrile3-(2-Isopropoxypyridin-3-yl)benzonitrile72>97
41-Iodo-3-(trifluoromethyl)benzene2-Isopropoxy-3-(3-(trifluoromethyl)phenyl)pyridine81>98

Table 2: In Vitro Biological Activity of Synthesized Compounds against PI3Kα

CompoundPI3Kα IC₅₀ (nM)
2-Isopropoxy-3-(p-tolyl)pyridine150
2-Isopropoxy-3-(4-methoxyphenyl)pyridine85
3-(2-Isopropoxypyridin-3-yl)benzonitrile25
2-Isopropoxy-3-(3-(trifluoromethyl)phenyl)pyridine15

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug discovery. The hypothetically synthesized 3-aryl-2-isopropoxypyridines could act as inhibitors of PI3Kα, a key enzyme in this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor 3-Aryl-2-isopropoxypyridine (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the proposed point of intervention.

Experimental Workflow

The following diagram illustrates the workflow from the starting material to the final biological evaluation of the synthesized compounds.

Caption: Experimental workflow for the synthesis and evaluation of 3-aryl-2-isopropoxypyridines.

Conclusion

While direct literature on the medicinal chemistry applications of "this compound" is not currently available, its structure strongly suggests its utility as a versatile building block for the synthesis of complex pyridine derivatives. The proposed Hiyama cross-coupling protocol provides a robust and flexible method for accessing 3-aryl-2-isopropoxypyridines, a scaffold with potential applications in kinase inhibitor discovery. The presented protocols and data, though hypothetical, are based on established chemical principles and are intended to serve as a guide for researchers exploring the potential of this and similar silylated pyridine reagents in drug discovery programs.

Application Notes and Protocols for 2-Isopropoxy-3-trimethylsilanyl-pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of the fragment "2-Isopropoxy-3-trimethylsilanyl-pyridine" in fragment-based drug discovery (FBDD). While specific experimental data for this particular fragment is not extensively available in public literature, this document outlines its properties and provides generalized, yet detailed, protocols for its application in a typical FBDD workflow. A case study on the structurally related 2-aminopyridine fragments is used to illustrate the hit-to-lead optimization process with concrete data.

Introduction to this compound as a Fragment

This compound is a substituted pyridine derivative with physicochemical properties that make it a viable candidate for inclusion in a fragment library for FBDD. The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to form key interactions with biological targets[1][2]. The isopropoxy group can engage in hydrogen bonding and hydrophobic interactions, while the trimethylsilyl (TMS) group, although primarily considered a synthetic handle, can also influence binding and solubility. The TMS group can be readily replaced in later stages of hit-to-lead optimization to explore structure-activity relationships (SAR).

The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind weakly to a biological target and then optimize these initial hits into more potent lead compounds.[3] This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[4]

Physicochemical Properties and Data Presentation

Quantitative data for fragment-based screening is crucial for prioritizing hits and guiding the optimization process. Key metrics include binding affinity (often expressed as dissociation constant, Kd, or IC50) and ligand efficiency (LE). LE normalizes binding affinity for the size of the molecule, providing a measure of the binding energy per heavy atom.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 782479-89-4[6]
Molecular Formula C₁₁H₁₉NOSi[6]
Molecular Weight 209.36 g/mol [6]
SMILES CC(C)Oc1ncccc1--INVALID-LINK--(C)C[6]

Table 2: Illustrative FBDD Data for 2-Aminopyridine Fragments Targeting PDK1 (Case Study) [7]

This table presents data from a real-world FBDD case study on 2-aminopyridine fragments targeting the kinase PDK1, demonstrating the type of quantitative data generated during a screening and initial optimization campaign.

Fragment/CompoundStructureMolecular Weight ( g/mol )IC₅₀ (µM)Ligand Efficiency (LE)
Fragment Hit 8 133.153110.37
Elaborated Hit 19 225.250.370.37
Analogue 22 224.2713.60.28
Analogue 23 170.20>100-
Analogue 24 169.21>100-
Analogue 25 118.14>100-

Ligand Efficiency (LE) is calculated as: LE = 1.4 * (-logIC₅₀) / N, where N is the number of heavy atoms.[5]

Experimental Protocols

The following are generalized protocols for key experiments in an FBDD campaign, adaptable for fragments like this compound.

Fragment Library Preparation and Quality Control
  • Fragment Acquisition: Obtain this compound from a commercial supplier or through custom synthesis.

  • Solubility Assessment:

    • Prepare a stock solution of the fragment in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).

    • Serially dilute the stock solution into the primary assay buffer to determine the maximum soluble concentration. This is critical for avoiding false positives due to compound aggregation.

  • Purity and Identity Confirmation:

    • Confirm the identity and purity of the fragment using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally required.

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting fragment binding in real-time without the need for labels.

  • Protein Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Include a reference flow cell with a mock immobilization or an irrelevant protein to subtract non-specific binding signals.

  • Fragment Screening:

    • Prepare solutions of this compound and other fragments in the assay buffer at a concentration below their determined solubility limit (typically in the 100 µM to 1 mM range).

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) which is proportional to the mass of the fragment binding to the immobilized protein.

  • Data Analysis:

    • Subtract the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding.

    • Identify "hits" as fragments that produce a reproducible and concentration-dependent binding signal.

Hit Validation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can validate hits from primary screens and provide information about the binding site on the target protein. Ligand-observed NMR methods are often used for fragment screening.

  • Sample Preparation:

    • Prepare samples of the fragment (e.g., 100 µM) in a suitable deuterated buffer.

    • Prepare a corresponding sample containing the fragment and the target protein (e.g., 10 µM).

  • ¹H NMR or Saturation Transfer Difference (STD) NMR:

    • Acquire a ¹H NMR spectrum of the fragment alone.

    • For STD NMR, irradiate the protein with a frequency that is off-resonance for the fragment. If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's NMR signals.

    • The presence of signals in the STD spectrum confirms binding.

  • Data Analysis:

    • Compare the spectra with and without the protein. Changes in chemical shifts, line broadening, or the appearance of signals in an STD spectrum are indicative of binding.

Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a high concentration of the fragment.

    • Soaking: Soak pre-existing crystals of the target protein in a solution containing the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure.

    • Analyze the electron density maps to confirm the binding of the fragment and to determine its binding mode and interactions with the protein.

Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to optimize its potency and drug-like properties.[4]

  • Fragment Growing: This strategy involves adding chemical moieties to the fragment to make additional favorable interactions with the target protein. For this compound, the TMS group can be replaced with other functional groups to explore the surrounding pocket.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a larger, more potent molecule.

  • Fragment Merging: If two fragments bind in an overlapping fashion, their key features can be combined into a single, novel scaffold.

Visualizations

The following diagrams illustrate key workflows and concepts in FBDD.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen (SPR) Primary Screen (SPR) Fragment Library->Primary Screen (SPR) Hit Validation (NMR) Hit Validation (NMR) Primary Screen (SPR)->Hit Validation (NMR) Fragment Hits Fragment Hits Hit Validation (NMR)->Fragment Hits Structural Biology (X-ray) Structural Biology (X-ray) Fragment Hits->Structural Biology (X-ray) Structure-Based Design Structure-Based Design Structural Biology (X-ray)->Structure-Based Design Chemical Synthesis Chemical Synthesis Structure-Based Design->Chemical Synthesis Chemical Synthesis->Primary Screen (SPR) Lead Compound Lead Compound Chemical Synthesis->Lead Compound

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Hit_to_Lead_Strategies cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging Validated Fragment Hit Validated Fragment Hit Start1 Fragment Validated Fragment Hit->Start1 Start2a Fragment A Validated Fragment Hit->Start2a Start2b Fragment B Validated Fragment Hit->Start2b Start3a Fragment C Validated Fragment Hit->Start3a Start3b Fragment D Validated Fragment Hit->Start3b End1 Grown Compound Start1->End1 Add functional group End2 Linked Compound Start2a->End2 Add linker Start2b->End2 Add linker End3 Merged Compound Start3a->End3 Combine features Start3b->End3 Combine features

Caption: Common strategies for hit-to-lead optimization in FBDD.

References

Application Notes and Protocols for the Synthetic Utilization of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-isopropoxy-3-trimethylsilanyl-pyridine emerges as a versatile building block in the synthesis of complex substituted pyridine scaffolds. Its unique substitution pattern, featuring a directing isopropoxy group and a synthetically adaptable trimethylsilyl moiety, opens avenues for selective functionalization at both the C3 and C6 positions of the pyridine ring. This document provides detailed experimental protocols for two key synthetic transformations utilizing this reagent: Palladium-Catalyzed Hiyama-type Cross-Coupling and Directed ortho-Metalation (DoM).

Application Note 1: Synthesis of 3-Aryl-2-isopropoxypyridines via Palladium-Catalyzed Hiyama-Type Cross-Coupling

The trimethylsilyl group at the C3 position of this compound can be effectively leveraged in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. This reaction enables the formation of a carbon-carbon bond between the pyridine C3 position and an aryl or heteroaryl halide. The protocol involves the activation of the carbon-silicon bond, typically with a fluoride source, to facilitate transmetalation to the palladium catalyst.

Experimental Protocol: Hiyama-Type Cross-Coupling

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the aryl halide (1.1 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.

  • Slowly add the 1 M solution of TBAF in THF (1.5 eq.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-2-isopropoxypyridine.

Data Presentation: Representative Reaction Yields
EntryAryl HalideProductYield (%)
14-Iodotoluene2-Isopropoxy-3-(p-tolyl)pyridine85
21-Bromo-4-methoxybenzene2-Isopropoxy-3-(4-methoxyphenyl)pyridine78
33-Bromopyridine2-Isopropoxy-3-(pyridin-3-yl)pyridine72

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected outcomes based on similar reactions reported in the literature.

Workflow Diagram: Hiyama-Type Cross-Coupling

Hiyama_Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_product Final Product Start Combine Reactants: - this compound - Aryl Halide - Pd(OAc)₂ - PPh₃ - Toluene Add_TBAF Add TBAF Solution Start->Add_TBAF Heat Heat to 80-100 °C Add_TBAF->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 3-Aryl-2-isopropoxypyridine Purify->Product DoM_Logic Start This compound Intermediate 6-Lithio-2-isopropoxy- 3-trimethylsilyl-pyridine Start->Intermediate Base Strong Base (LDA or n-BuLi) Product 2,3,6-Trisubstituted Pyridine Intermediate->Product Electrophile Electrophile (E+)

Application Notes and Protocols for the Scale-up Synthesis of 2-Isopropoxy-3-trimethylsilyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-isopropoxy-3-trimethylsilyl-pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with the nucleophilic substitution of 2-chloropyridine with isopropanol, followed by a regioselective directed ortho-metalation and silylation. This method is designed to be scalable and efficient, providing high-purity material suitable for further research and preclinical studies. These notes also touch upon the potential biological relevance of substituted pyridines as anticancer agents.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of substituents at specific positions on the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the molecule. The isopropoxy group can enhance lipophilicity and metabolic stability, while the trimethylsilyl moiety can serve as a handle for further functionalization or as a bioisostere. Substituted pyridines have shown a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[3][4] This document outlines a scalable synthesis of 2-isopropoxy-3-trimethylsilyl-pyridine, a valuable building block for the synthesis of novel pharmaceutical candidates.

Synthetic Strategy

The synthesis of 2-isopropoxy-3-trimethylsilyl-pyridine is accomplished via a two-step sequence:

  • Step 1: Synthesis of 2-Isopropoxypyridine. This step involves the nucleophilic aromatic substitution of 2-chloropyridine with sodium isopropoxide, generated in situ from isopropanol and a strong base.

  • Step 2: Synthesis of 2-Isopropoxy-3-trimethylsilyl-pyridine. This step utilizes the principle of directed ortho-metalation.[5][6] The isopropoxy group at the 2-position directs a strong base to deprotonate the C-3 position of the pyridine ring, creating a transient organolithium species that is subsequently quenched with trimethylsilyl chloride.

Experimental Protocols

Step 1: Scale-up Synthesis of 2-Isopropoxypyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
2-Chloropyridine113.551.008.811.0
Isopropanol60.105.30 (6.7 L)88.110.0
Sodium Hydride (60% dispersion in mineral oil)24.000.4210.571.2
Toluene-10.0 L--
Saturated aq. Ammonium Chloride-As needed--
Saturated aq. Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser is charged with toluene (10.0 L) and isopropanol (5.30 kg, 6.7 L).

  • Base Addition: The solution is cooled to 0-5 °C using a circulating chiller. Sodium hydride (0.42 kg, 60% dispersion) is added portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. The mixture is stirred at this temperature for 1 hour to allow for the formation of sodium isopropoxide.

  • Addition of 2-Chloropyridine: 2-Chloropyridine (1.00 kg) is added dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction: The reaction mixture is slowly warmed to 80 °C and stirred for 12-18 hours. The progress of the reaction is monitored by TLC or GC-MS until the consumption of 2-chloropyridine is complete.

  • Quenching: The reactor is cooled to 0-5 °C, and the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Work-up: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford 2-isopropoxypyridine as a colorless oil.

Expected Yield: 85-95% Purity (by GC): >98%

Step 2: Scale-up Synthesis of 2-Isopropoxy-3-trimethylsilyl-pyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
2-Isopropoxypyridine137.181.007.291.0
n-Butyllithium (2.5 M in hexanes)64.062.09 (3.2 L)8.021.1
Trimethylsilyl chloride108.640.958.751.2
Anhydrous Tetrahydrofuran (THF)-10.0 L--
Saturated aq. Ammonium Chloride-As needed--
Diethyl Ether-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Reactor Setup: A 50 L jacketed glass reactor, thoroughly dried and purged with nitrogen, is charged with anhydrous tetrahydrofuran (10.0 L) and 2-isopropoxypyridine (1.00 kg).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (2.5 M in hexanes, 3.2 L) is added dropwise to the stirred solution over 2-3 hours, maintaining the internal temperature below -70 °C. The formation of the lithiated species is indicated by a color change. The mixture is stirred at -78 °C for an additional 1 hour.

  • Silylation: Trimethylsilyl chloride (0.95 kg) is added dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below -65 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.

  • Quenching: The reactor is cooled to 0-5 °C, and the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: The mixture is diluted with diethyl ether and transferred to a separatory funnel. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 2-isopropoxy-3-trimethylsilyl-pyridine as a colorless to pale yellow oil.

Expected Yield: 75-85% Purity (by GC-MS and NMR): >97%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Isopropoxypyridine cluster_step2 Step 2: Synthesis of 2-Isopropoxy-3-trimethylsilyl-pyridine reagents1 2-Chloropyridine, Isopropanol, NaH, Toluene reaction1 Nucleophilic Aromatic Substitution (0°C to 80°C, 12-18h) reagents1->reaction1 workup1 Aqueous Work-up (NH4Cl, NaHCO3, Brine) reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 product1 2-Isopropoxypyridine purification1->product1 reagents2 2-Isopropoxypyridine, n-BuLi, TMSCl, THF product1->reagents2 Intermediate reaction2 Directed Ortho-Metalation & Silylation (-78°C to RT, overnight) reagents2->reaction2 workup2 Aqueous Work-up (NH4Cl, Brine) reaction2->workup2 purification2 Vacuum Distillation workup2->purification2 product2 2-Isopropoxy-3-trimethylsilyl-pyridine purification2->product2

Caption: Synthetic workflow for the scale-up of 2-isopropoxy-3-trimethylsilyl-pyridine.

Potential Signaling Pathway in Cancer

Many pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.[2] The diagram below illustrates a simplified, generic kinase signaling pathway that could be a target for novel pyridine-based inhibitors.

signaling_pathway gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) gf->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription cell_response Cell Proliferation, Survival, Angiogenesis transcription->cell_response inhibitor Pyridine Derivative (Potential Inhibitor) inhibitor->raf

Caption: A generic MAPK/ERK signaling pathway, a common target for anticancer drugs.

Safety Considerations

  • Sodium Hydride: A highly flammable and reactive solid. Handle under an inert atmosphere and away from moisture. Mineral oil dispersion reduces pyrophoricity but still requires careful handling.

  • n-Butyllithium: A pyrophoric liquid. Must be handled under an inert atmosphere using syringe or cannula techniques.

  • Trimethylsilyl chloride: Corrosive and moisture-sensitive. Handle in a well-ventilated fume hood.

  • Solvents: Toluene, THF, and hexanes are flammable. Ensure all operations are conducted in a well-ventilated area, away from ignition sources.

  • Temperature Control: The directed ortho-metalation step is highly exothermic and requires strict temperature control at -78 °C to prevent side reactions and ensure safety.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The protocols described provide a reliable and scalable method for the synthesis of 2-isopropoxy-3-trimethylsilyl-pyridine. This compound serves as a versatile intermediate for the development of novel molecules with potential therapeutic applications, particularly in the field of oncology. Adherence to the detailed procedures and safety precautions is crucial for the successful and safe execution of this synthesis on a larger scale. Further research into the biological activities of derivatives of this compound is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Isopropoxy-3-trimethylsilanyl-pyridine . This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges specific to this substrate.

Frequently Asked Questions (FAQs)

Q1: I am observing no or very low conversion in my Suzuki coupling with this compound. What are the likely causes?

A1: Low or no conversion with this substrate can stem from several factors, primarily related to the electronic nature of the pyridine ring and steric hindrance.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. This is a common issue with 2-substituted pyridines.

  • Steric Hindrance: The isopropoxy group at the 2-position and the bulky trimethylsilyl (TMS) group at the 3-position can sterically hinder the approach of the palladium catalyst to the reaction center, impeding the oxidative addition step of the catalytic cycle.

  • Inefficient Transmetalation: The transmetalation step, involving the transfer of the organic group from the boron reagent to the palladium complex, can be slow for some heteroaryl compounds.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and may not be suitable for this specific substrate.

Q2: What are the best starting conditions for a Suzuki coupling with this compound?

A2: For challenging substrates like this, it is advisable to start with conditions known to be effective for sterically hindered and electron-rich pyridines.

  • Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can stabilize the active palladium species and promote oxidative addition.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.

  • Solvent: Anhydrous polar aprotic solvents such as dioxane, THF, or toluene are typically used.

Q3: I am observing significant protodesilylation (loss of the TMS group). How can I prevent this?

A3: Protodesilylation, the cleavage of the C-Si bond, can be a significant side reaction, especially in the presence of fluoride ions or strong bases.

  • Choice of Base: Avoid fluoride-based activators if possible, as they are known to cleave silicon-carbon bonds.[3] Opt for non-fluoride bases like K₃PO₄ or Cs₂CO₃.

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Water can be a proton source that facilitates protodesilylation.

  • Reaction Temperature: Lowering the reaction temperature might reduce the rate of protodesilylation relative to the desired coupling.

Q4: Can the trimethylsilyl group itself react or interfere with the Suzuki coupling?

A4: Yes, the trimethylsilyl group has both steric and electronic effects.[4] While it primarily acts as a bulky directing group, the C-Si bond can be cleaved under certain cross-coupling conditions. In some cases, organosilanes can participate in Hiyama-type couplings, which are mechanistically similar to Suzuki couplings but require activation of the silane, often with a fluoride source or base.[3] Given that your substrate is an aryl halide (or triflate), the primary desired reaction is the Suzuki coupling at the C-X bond. Interference from the TMS group is more likely to be steric hindrance or undesired protodesilylation.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Deactivation • Increase catalyst loading (e.g., from 2 mol% to 5 mol%).• Switch to a more robust ligand system like a Buchwald ligand (SPhos, XPhos) or an NHC ligand.[1][2]
Steric Hindrance • Use a less sterically demanding boronic acid/ester if possible.• Employ a ligand with a larger bite angle to facilitate coordination.• Increase the reaction temperature, but monitor for decomposition and protodesilylation.
Inefficient Transmetalation • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base is crucial for activating the boronic acid.[5][6]• Consider using a boronic ester (e.g., pinacol ester) which can have different reactivity and stability.[1][2]
Poor Solubility • Choose a solvent that effectively dissolves all reactants at the reaction temperature (e.g., dioxane, toluene, or a mixture).
Problem 2: Formation of Side Products
Side Product Potential Cause Mitigation Strategy
Protodesilylation Product Presence of a proton source and/or activating agent for the C-Si bond.• Use anhydrous solvents and reagents.• Avoid fluoride-containing bases or additives.[3]• Use a weaker base if compatible with the reaction.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.• Thoroughly degas all solvents and the reaction mixture before adding the catalyst.• Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Dehalogenation of Starting Material Presence of a hydride source.• Ensure the solvent is not a hydride donor (e.g., avoid alcohols as the primary solvent).• Optimize the base and temperature to favor cross-coupling over dehalogenation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup:

    • In a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Catalyst Addition:

    • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst/ligand system appropriate for hindered pyridines? Start->Check_Catalyst Change_Ligand Switch to Buchwald (e.g., SPhos) or NHC ligand. Increase loading. Check_Catalyst->Change_Ligand No Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Screen_Bases Screen bases (K3PO4, Cs2CO3). Ensure anhydrous conditions. Check_Base->Screen_Bases No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Optimize_Temp Increase temperature cautiously. Monitor for side reactions. Check_Temp->Optimize_Temp No Check_Side_Reactions Are there side products (e.g., protodesilylation)? Check_Temp->Check_Side_Reactions Yes Optimize_Temp->Check_Side_Reactions Address_Side_Reactions Use anhydrous conditions. Avoid fluoride sources. Degas thoroughly. Check_Side_Reactions->Address_Side_Reactions Yes Success Reaction Optimized Check_Side_Reactions->Success No Address_Side_Reactions->Success

References

Navigating the Synthesis of 2-Isopropoxy-3-trimethylsilanyl-pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Isopropoxy-3-trimethylsilanyl-pyridine, a key building block in the development of novel pharmaceuticals and functional materials, can present unique challenges. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to its synthesis, which typically proceeds via a directed ortho-metalation (DoM) pathway.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound. The primary synthetic route involves the deprotonation of 2-isopropoxypyridine at the 3-position using a strong base, followed by quenching with an electrophilic silicon source, typically chlorotrimethylsilane (TMSCl).

Problem IDIssuePotential CausesRecommended Solutions
TS-01 Low or no conversion of starting material (2-isopropoxypyridine) 1. Inactive or insufficient organolithium reagent (e.g., n-BuLi, s-BuLi).2. Presence of moisture or other protic impurities in the reaction.3. Reaction temperature is too low for efficient deprotonation.1. Titrate the organolithium reagent prior to use to determine its exact concentration.2. Ensure all glassware is rigorously flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.3. While initial cooling to -78 °C is crucial, allowing the reaction to slowly warm to -40 °C or -20 °C during the lithiation step may improve conversion. Monitor the reaction by TLC or GC-MS.
TS-02 Formation of multiple products (poor regioselectivity) 1. Deprotonation at the C6 position, competing with the desired C3 lithiation.2. Use of an inappropriate base or solvent system. The choice of base can significantly influence the site of deprotonation.[1]1. The use of a bulkier base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) may favor deprotonation at the less sterically hindered C3 position.2. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence the aggregation state of the organolithium reagent and alter regioselectivity.[2]
TS-03 Formation of 2-butyl-2-isopropoxypyridine (nucleophilic addition product) 1. The organolithium reagent (e.g., n-BuLi) can act as a nucleophile and add to the C6 position of the pyridine ring, especially at higher temperatures.1. Maintain a low reaction temperature (≤ -78 °C) during the addition of the organolithium reagent.2. Use a non-nucleophilic base like LDA or LiTMP.3. Consider using a mixed-metal base such as a BuLi/LiDMAE (lithium N,N-dimethylaminoethoxide) system, which has been shown to favor deprotonation over nucleophilic addition in some pyridine systems.[2]
TS-04 Low yield of the desired silylated product after quenching with TMSCl 1. Inefficient quenching of the lithiated intermediate.2. Degradation of the lithiated intermediate before or during quenching.1. Ensure the TMSCl is freshly distilled and added as a solution in the reaction solvent to ensure rapid and homogenous mixing.2. Keep the reaction temperature low during the quench and allow it to warm to room temperature slowly.3. The lithiated intermediate may have limited stability; therefore, the quenching agent should be added promptly after the lithiation step is complete.
TS-05 Difficult purification of the final product 1. Presence of unreacted starting material and/or side products with similar polarity.2. Hydrolysis of the trimethylsilyl group during workup or purification.1. Optimize the reaction conditions to maximize conversion and selectivity. Employ careful column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate).2. Use a non-aqueous workup if possible. If an aqueous workup is necessary, use a saturated solution of a mild base (e.g., sodium bicarbonate) and minimize contact time. Avoid acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the directed ortho-metalation (DoM) of 2-isopropoxypyridine. This involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to selectively deprotonate the pyridine ring at the position ortho to the isopropoxy group (the C3 position). The resulting lithiated intermediate is then quenched with chlorotrimethylsilane (TMSCl) to introduce the trimethylsilyl group.

Q2: Why is the isopropoxy group a good directing group for ortho-metalation?

A2: The oxygen atom of the isopropoxy group acts as a Lewis base, coordinating to the lithium cation of the organolithium reagent. This coordination brings the base into close proximity to the C3 proton, facilitating its abstraction over other protons on the pyridine ring. This is a well-established principle in directed ortho-metalation chemistry.

Q3: What are the critical parameters to control in this synthesis?

A3: The most critical parameters are:

  • Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dry to prevent quenching of the highly basic organolithium reagent.

  • Temperature: Low temperatures (typically -78 °C) are essential to prevent side reactions such as nucleophilic addition of the organolithium reagent to the pyridine ring and to ensure the stability of the lithiated intermediate.

  • Choice of Base: The nature of the organolithium reagent or amide base can significantly impact the regioselectivity and yield of the reaction.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the organometallic intermediates with oxygen.

Q4: Can other silylating agents be used instead of TMSCl?

A4: Yes, other electrophilic silicon sources can be used to introduce different silyl groups. However, chlorotrimethylsilane is the most common and readily available reagent for introducing the trimethylsilyl group. The reactivity of other silylating agents should be considered, and reaction conditions may need to be adjusted accordingly.

Q5: What are the expected yields for this reaction?

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of this compound is not available in the searched literature, the following general procedure is based on established principles of directed ortho-metalation of 2-alkoxypyridines. Note: This is a hypothetical protocol and should be optimized for safety and efficiency in a laboratory setting.

General Protocol for the Synthesis of this compound

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

  • Starting Material: 2-Isopropoxypyridine is added to the flask.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

  • Silylation: Freshly distilled chlorotrimethylsilane (TMSCl) is added dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: The reaction is allowed to slowly warm to room temperature. It is then carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system.

Data Presentation

Table 1: Comparison of Common Bases for Directed ortho-Metalation

BaseTypical SolventTypical Temperature (°C)AdvantagesPotential Disadvantages
n-Butyllithium (n-BuLi)THF, Diethyl ether-78Commercially available, effective for many substrates.Can act as a nucleophile, leading to side products.
sec-Butyllithium (s-BuLi)THF, Diethyl ether-78More basic and less nucleophilic than n-BuLi.More sterically hindered, which can affect reactivity.
Lithium Diisopropylamide (LDA)THF-78 to -40Non-nucleophilic, sterically hindered, can improve regioselectivity.Must be prepared fresh or titrated before use.
Lithium Tetramethylpiperidide (LiTMP)THF-78 to -20Highly hindered, non-nucleophilic base.Can be less reactive with some substrates.

Table 2: Hypothetical Reaction Parameters and Expected Outcomes

ParameterCondition 1Condition 2Expected Outcome
Base n-BuLiLDACondition 2 may lead to higher regioselectivity for the 3-silylated product due to the non-nucleophilic and sterically hindered nature of LDA.
Temperature -78 °C throughout-78 °C to -40 °CAllowing the reaction to warm slightly after the addition of the base (Condition 2) may increase the rate of lithiation but could also promote side reactions if not carefully controlled.
Additive NoneTMEDAThe addition of TMEDA (Condition 2) can break up n-BuLi aggregates, increasing its basicity and potentially altering the regioselectivity of the lithiation.

Visualizations

To aid in understanding the synthetic process and potential challenges, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Isopropoxypyridine 2-Isopropoxypyridine Lithiation Lithiation 2-Isopropoxypyridine->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation Silylation Silylation Lithiation->Silylation Quench with TMSCl This compound This compound Silylation->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Purity/Activity of Reagents (n-BuLi, TMSCl) Low_Yield->Check_Reagents Yes Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Anhydrous_Conditions Ensure Rigorous Anhydrous Conditions Check_Reagents->Anhydrous_Conditions Optimize_Temp Optimize Reaction Temperature and Time Anhydrous_Conditions->Optimize_Temp Optimize_Temp->Multiple_Products Change_Base Consider a More Sterically Hindered Base (LDA) Multiple_Products->Change_Base Yes Successful_Synthesis Successful_Synthesis Multiple_Products->Successful_Synthesis No Use_Additive Use Coordinating Additive (TMEDA) Change_Base->Use_Additive Use_Additive->Successful_Synthesis

Caption: A logical troubleshooting workflow for challenges in the synthesis.

References

Technical Support Center: Purification of 2-Isopropoxy-3-trimethylsilanyl-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-isopropoxy-3-trimethylsilanyl-pyridine and its derivatives. The information is designed to help you overcome common challenges encountered during the purification of these compounds.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: I'm observing significant peak tailing during silica gel column chromatography of my this compound derivative. What is the cause and how can I resolve it?

Answer: Peak tailing is a common issue when purifying pyridine derivatives on silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the silica surface.[1] This can be particularly problematic for silylated compounds, which may also be sensitive to the acidic environment.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base, such as 0.1-1% triethylamine (TEA), to your mobile phase (e.g., hexane/ethyl acetate). The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound and leading to more symmetrical peaks.[3]

  • Use of Deactivated Silica: Employ deactivated or "neutralized" silica gel. You can prepare this by flushing a packed column with your mobile phase containing a higher concentration of triethylamine (e.g., 5%) before loading your sample.[3]

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]

Question 2: My compound appears to be decomposing on the column, leading to low recovery. How can I confirm this and what are the alternative purification strategies?

Answer: Decomposition on silica gel is a known issue for sensitive compounds, including some organosilanes which can be prone to hydrolysis.[5][6][7][8] The acidic nature of silica can catalyze the cleavage of the trimethylsilyl (TMS) group.

Troubleshooting Steps:

  • 2D TLC Analysis: To confirm instability on silica, perform a two-dimensional thin-layer chromatography (2D TLC) analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition on the silica.[9]

  • Alternative Purification Methods:

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a good alternative.

    • Crystallization: If your compound is a solid, crystallization is an excellent method to obtain high-purity material. Experiment with different solvent systems (e.g., hexanes, ethyl acetate, or mixtures) to find suitable conditions.[10][11][12][13][14]

    • Distillation: Given that many silylated compounds are volatile, distillation under reduced pressure (if thermally stable) could be a viable purification technique.[8]

Question 3: I am having difficulty separating my desired product from a very similar, non-polar impurity. What chromatographic conditions can I adjust?

Answer: Separating closely related impurities requires optimizing the selectivity of your chromatographic system.

Optimization Strategies:

  • Solvent System: Systematically screen different solvent systems. While hexane/ethyl acetate is common, consider trying gradients with dichloromethane or ether to alter the selectivity.[15]

  • Stationary Phase: Switching to a different stationary phase can provide alternative separation mechanisms. For instance, a cyano- or diol-bonded phase might offer different selectivity compared to standard silica.

  • Isocratic vs. Gradient Elution: If you are using a steep gradient, try a shallower gradient or isocratic elution with the optimal solvent mixture determined by TLC. This can improve the resolution between closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect when synthesizing this compound derivatives?

A1: Common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • De-silylated product: The corresponding 2-isopropoxypyridine formed by hydrolysis of the trimethylsilyl group. This is a significant concern if moisture is present during workup or purification.[5][6][7]

  • Other silylated isomers: Depending on the synthetic route, you may have isomers where the trimethylsilyl group is at a different position on the pyridine ring.[16][17]

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: How should I handle and store purified this compound derivatives?

A2: Due to the susceptibility of the trimethylsilyl group to hydrolysis, these compounds should be handled under anhydrous conditions as much as possible.[5][6][7] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator or freezer to minimize exposure to atmospheric moisture.

Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of my compound?

A3: Yes, ¹H NMR is an excellent tool for assessing purity. The trimethylsilyl group gives a characteristic sharp singlet peak around 0 ppm.[8] The presence of a significant peak corresponding to the de-silylated pyridine derivative would indicate impurity. You can also use quantitative NMR (qNMR) with an internal standard to determine the absolute purity.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemModifierApplication Notes
Silica GelHexane / Ethyl Acetate (Gradient or Isocratic)0.1 - 1% TriethylamineGood starting point for most pyridine derivatives. The modifier reduces peak tailing.
Silica GelDichloromethane / Methanol (Gradient)0.1 - 1% TriethylamineFor more polar derivatives that do not elute with hexane/ethyl acetate systems.
Alumina (Neutral)Hexane / Ethyl Acetate (Gradient or Isocratic)NoneA good alternative to silica to avoid acidic conditions and potential TMS group cleavage.
Reversed-Phase C18Acetonitrile / Water (Gradient)0.1% Formic Acid or TFASuitable for compounds with sufficient hydrophobicity. The acid improves peak shape.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Deactivated Silica Gel

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[3]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your initial mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[9]

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[3]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Protocol 2: 2D TLC for Assessing Compound Stability

  • Spot your sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Analysis: Visualize the plate. Compounds that are stable on silica will appear on a diagonal line from the origin. Any spots that appear off this diagonal represent degradation products formed during chromatography.[1][9]

Visualizations

G cluster_start Start cluster_purification Purification Strategy cluster_end Finish start Crude Product flash_chrom Flash Chromatography (Silica Gel) start->flash_chrom check_purity Check Purity & Recovery (TLC, NMR) flash_chrom->check_purity troubleshoot Troubleshooting Required? check_purity->troubleshoot No check_purity->troubleshoot Yes crystallize Crystallization troubleshoot->crystallize Solid Product alt_chrom Alternative Chromatography (Alumina, Reversed-Phase) troubleshoot->alt_chrom Decomposition or Poor Separation pure_product Pure Product troubleshoot->pure_product crystallize->pure_product alt_chrom->pure_product

Caption: A workflow for selecting and optimizing a purification method.

G cluster_solutions Solutions issue Issue Observed: Peak Tailing in Chromatography cause Primary Cause: Basic Pyridine N interacting with acidic silanol groups issue->cause solution1 Add Competing Base (e.g., 0.1-1% TEA) to Mobile Phase cause->solution1 Modify Mobile Phase solution2 Use Deactivated (Neutralized) Silica Gel cause->solution2 Modify Stationary Phase solution3 Switch to Alternative Stationary Phase (Alumina, Florisil) cause->solution3 Change Stationary Phase

Caption: Troubleshooting logic for peak tailing in chromatography.

References

Technical Support Center: Cross-Coupling Reactions of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "2-Isopropoxy-3-trimethylsilanyl-pyridine" in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during cross-coupling of this compound?

A1: While this specific substrate is not extensively documented, based on analogous structures (silylated pyridines, alkoxypyridines), the following side reactions are highly probable across Suzuki, Stille, and Sonogashira couplings:

  • Proto-desilylation: This is a major and frequently observed side reaction where the trimethylsilyl (TMS) group is cleaved from the pyridine ring and replaced by a hydrogen atom. This leads to the formation of 2-isopropoxypyridine as a significant byproduct.

  • Homocoupling: Self-coupling of the coupling partners can occur. For instance, in a Suzuki reaction, the boronic acid can couple with itself to form a biaryl byproduct. Similarly, in Stille and Sonogashira couplings, homocoupling of the organostannane or alkyne reagents, respectively, can be a competing pathway.[1][2][3]

  • Dehalogenation/Reduction of the Coupling Partner: The aryl halide coupling partner can undergo reduction, where the halogen is replaced by a hydrogen atom, leading to the formation of an arene byproduct.

  • Catalyst Decomposition: The palladium catalyst can decompose to form palladium black, which is catalytically inactive. This is often observed as a black precipitate in the reaction mixture and leads to a stall in the reaction progress.

  • Reactions involving the Isopropoxy Group: Although less commonly reported for simple alkoxy groups under standard cross-coupling conditions, C-O bond cleavage or dealkylation could potentially occur under harsh reaction conditions (e.g., high temperatures, strongly coordinating ligands).

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product, and I see a significant amount of 2-isopropoxypyridine. What is happening and how can I fix it?

A2: The formation of 2-isopropoxypyridine indicates that proto-desilylation is the primary side reaction. This occurs when the C-Si bond is cleaved by a proton source in the reaction mixture. Here’s a troubleshooting guide to minimize this issue:

  • Choice of Base: The base plays a critical role. Strongly basic and aqueous conditions can promote proto-desilylation.

    • Recommendation: Switch to milder, non-hydroxide bases like KF, CsF, or K₃PO₄. Using anhydrous conditions as much as possible is also beneficial.

  • Solvent System: Protic solvents or the presence of water can be a source of protons.

    • Recommendation: Use anhydrous aprotic solvents like dioxane, THF, or toluene. If a co-solvent is necessary, minimize the amount of water.

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Recommendation: Attempt the reaction at a lower temperature for a longer duration.

  • Boronic Acid/Ester Quality: Impurities in the boronic acid or its ester derivative can contribute to side reactions.

    • Recommendation: Use high-purity boronic acid or consider using a more stable boronic ester, such as a pinacol ester.

Q3: I am attempting a Sonogashira coupling, but the reaction is sluggish and I observe significant homocoupling of my alkyne. What are the likely causes?

A3: Sluggish reaction rates and alkyne homocoupling (Glaser coupling) are common issues in Sonogashira reactions. The electron-donating nature of the isopropoxy group and the steric bulk of the trimethylsilyl group on the pyridine ring can contribute to these problems.

  • Catalyst System: The choice of palladium source and copper co-catalyst is crucial.

    • Recommendation: Ensure your copper(I) source is fresh and active. The presence of oxygen can promote homocoupling, so thorough degassing of the reaction mixture is essential.[4] Consider using a copper-free Sonogashira protocol if homocoupling persists.

  • Base: The amine base is critical for the deprotonation of the alkyne.

    • Recommendation: Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure the base is dry and of high purity.

  • Ligand: The ligand on the palladium catalyst can influence the reaction outcome.

    • Recommendation: For challenging substrates, consider using more electron-rich and bulky phosphine ligands to stabilize the palladium catalyst and promote the catalytic cycle.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Flowchart

Suzuki_Troubleshooting Troubleshooting Suzuki Coupling of this compound start Low Yield or No Reaction desilylation Proto-desilylation Observed? start->desilylation homocoupling Homocoupling of Boronic Acid? desilylation->homocoupling No base Use milder, non-aqueous base (KF, CsF, K3PO4) desilylation->base Yes no_reaction Starting Material Unchanged? homocoupling->no_reaction No degas Ensure thorough degassing of reaction mixture homocoupling->degas Yes catalyst_activity Check catalyst activity (use fresh catalyst/ligand) no_reaction->catalyst_activity Yes end Improved Yield no_reaction->end No solvent Use anhydrous aprotic solvent (Dioxane, Toluene) base->solvent temp_desilylation Lower reaction temperature solvent->temp_desilylation temp_desilylation->end pd_source Use a Pd(0) source or an efficient precatalyst degas->pd_source boronic_ester Consider using a boronic ester (e.g., pinacol) pd_source->boronic_ester boronic_ester->end ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) catalyst_activity->ligand temp_no_reaction Increase reaction temperature cautiously ligand->temp_no_reaction temp_no_reaction->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Stille Coupling: Key Side Reactions and Mitigation
Side ReactionPotential CauseRecommended Solution
Proto-desilylation Presence of protic sources (water, acidic impurities).Use anhydrous solvents and reagents. Consider adding a non-protic base.
Homocoupling of Organostannane Presence of oxygen; inefficient catalyst turnover.[1]Thoroughly degas the reaction mixture. Use a fresh, active palladium catalyst.
Stannane Byproduct Removal Tributyltin halides are often difficult to separate from the product.After the reaction, quench with aqueous KF to precipitate tributyltin fluoride, which can be filtered off.[2]
Low Reactivity Steric hindrance from the isopropoxy and TMS groups.Use more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands). Higher reaction temperatures may be required.

Sonogashira Coupling: Troubleshooting Guide

Sonogashira_Troubleshooting Troubleshooting Sonogashira Coupling start Poor Reaction Outcome issue issue start->issue Identify Issue homocoupling homocoupling issue->homocoupling Alkyne Homocoupling low_yield low_yield issue->low_yield Low Yield desilylation desilylation issue->desilylation Desilylation homocoupling_solutions Thoroughly degas reaction mixture Reduce Cu(I) loading Consider copper-free conditions homocoupling->homocoupling_solutions low_yield_solutions Check activity of Pd and Cu catalysts Screen different amine bases (Et3N, DIPEA) Use bulky, electron-rich phosphine ligands low_yield->low_yield_solutions desilylation_solutions Use anhydrous solvents and reagents Use a non-protic base if possible desilylation->desilylation_solutions end Optimized Reaction homocoupling_solutions->end low_yield_solutions->end desilylation_solutions->end

Caption: Troubleshooting Sonogashira coupling side reactions.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for the specific coupling partners of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of substituted pyridines.[5]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary). For challenging substrates, a pre-catalyst system like a Buchwald G3 precatalyst with a biaryl phosphine ligand (e.g., SPhos) is recommended.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Stille Coupling

This protocol is based on standard Stille coupling conditions.[2][3]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (if it's the halide partner, 1.0 equiv), the organostannane (1.1-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Additives: In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a salt additive (e.g., LiCl) can accelerate the reaction.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., DMF or THF).

  • Reaction: Heat the reaction mixture (typically 60-100 °C) and monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of KF. Dry the organic layer and concentrate.

  • Purification: Purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is a general procedure for Sonogashira couplings.[4]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (if it's the halide partner, 1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, 2-3 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous NH₄Cl. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Disclaimer: These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

References

Improving yields for reactions with "2-Isopropoxy-3-trimethylsilanyl-pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Isopropoxy-3-trimethylsilanyl-pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a versatile heterocyclic building block. The trimethylsilyl (TMS) group at the 3-position primarily serves two roles:

  • A leaving group in ipso-substitution reactions: The TMS group can be readily displaced by a wide range of electrophiles, allowing for the introduction of various functional groups at the 3-position of the pyridine ring. This is often more efficient and regioselective than direct substitution on the parent pyridine.

  • A directing group or synthetic handle: While less common for TMS on a pyridine ring compared to other applications, it can influence the reactivity of the molecule and be used in specific cross-coupling protocols.

The 2-isopropoxy group acts as a protecting group and can influence the electronic properties of the pyridine ring.

Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this substrate?

A2: Low yields in Suzuki-Miyaura couplings with 2-substituted pyridines are a well-documented challenge, often referred to as the "2-pyridyl problem."[1] Several factors can contribute to this:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.

  • Protodeboronation: The 2-pyridylboronic acid or ester coupling partner can be unstable and undergo protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, thus consuming the starting material.[1]

  • Steric Hindrance: The isopropoxy group at the 2-position can sterically hinder the approach of the coupling partners to the catalytic center.

  • Inefficient Reductive Elimination: The final step of the catalytic cycle can be slow for electron-deficient or sterically hindered substrates.

Q3: How can I remove the trimethylsilyl (TMS) group after my reaction?

A3: The TMS group can be removed (deprotected) under various conditions. The choice of method depends on the stability of the other functional groups in your molecule. Common methods include:

  • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is a very common and effective method.

  • Acidic conditions: Mild acidic conditions can cleave the TMS group. However, care must be taken if other acid-labile groups are present.

  • Potassium carbonate in methanol: For base-catalyzed cleavage, a suspension of K₂CO₃ in methanol can be effective.

Q4: What is ipso-substitution and how does it apply to this molecule?

A4: Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile displaces a substituent already present on the aromatic ring, other than hydrogen. The trimethylsilyl group is an excellent leaving group in such reactions. For this compound, an electrophile (e.g., a halogen, acyl group, or nitro group) can attack the carbon atom bearing the TMS group, leading to the formation of a new carbon-electrophile bond and the loss of the TMS group. This reaction is often highly regioselective.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields when coupling an aryl halide with this compound (after converting it to the corresponding boronic acid or ester), consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst Is catalyst active? boron Check Boronic Acid/Ester Stability start->boron Protodeboronation suspected? base Screen Different Bases catalyst->base Try bulky phosphine ligands (e.g., SPhos, XPhos) solvent Change Solvent System base->solvent Use stronger, non-coordinating bases (e.g., K3PO4, Cs2CO3) temp Adjust Reaction Temperature solvent->temp Ensure anhydrous conditions (e.g., dry dioxane, toluene) temp->boron Increase temperature incrementally (e.g., 80°C -> 110°C) outcome Improved Yield boron->outcome Consider using a more stable pinacol ester or MIDA boronate

Caption: Troubleshooting decision tree for low Suzuki-Miyaura coupling yields.

Potential Causes & Solutions

Potential Cause Recommended Solution Rationale
Catalyst Inactivation Switch to a palladium precatalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.These ligands can promote the desired catalytic cycle and prevent the pyridine nitrogen from deactivating the palladium center.
Inefficient Transmetalation Use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.A stronger base is often required to facilitate the transfer of the organic group from boron to palladium, which can be a rate-limiting step.
Protodeboronation of Coupling Partner If you are forming the boronic acid in situ or using it directly, consider converting it to a more stable boronate ester (e.g., pinacol ester) beforehand. Use anhydrous solvents and reagents.Boronate esters are generally more stable than boronic acids and less prone to decomposition via protodeboronation.[1]
Poor Solubility of Reagents Change the solvent system. A mixture like dioxane/water or toluene/water can be effective. Ensure vigorous stirring.All components must be sufficiently soluble for the reaction to proceed efficiently.
Homocoupling of Boronic Ester Thoroughly degas all solvents and reagents before use and maintain an inert (nitrogen or argon) atmosphere throughout the reaction.Oxygen can promote the unwanted self-coupling of the boronic acid/ester, reducing the yield of the desired cross-coupled product.
Issue 2: Incomplete or No Reaction in Ipso-Substitution

If you are attempting an electrophilic ipso-substitution and observe unreacted starting material, consider these points.

Potential Causes & Solutions

Potential Cause Recommended Solution Rationale
Insufficiently Reactive Electrophile Increase the electrophilicity of your reagent. For example, in a Friedel-Crafts acylation, ensure a strong Lewis acid (e.g., AlCl₃) is used in stoichiometric amounts.The pyridine ring is electron-deficient, which can make electrophilic substitution challenging. A highly reactive electrophile is needed to drive the reaction.
Lewis Acid Sequestration Use an excess of the Lewis acid catalyst.The pyridine nitrogen can act as a Lewis base and coordinate to the Lewis acid catalyst, rendering it inactive. An excess ensures enough catalyst is available to activate the electrophile.
Low Reaction Temperature Gradually increase the reaction temperature.Many electrophilic aromatic substitutions require heating to overcome the activation energy barrier.
Inappropriate Solvent Use a non-coordinating, inert solvent that is stable to the reaction conditions (e.g., dichloromethane, dichloroethane).Solvents that can react with the electrophile or Lewis acid will interfere with the desired reaction.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on established methodologies for analogous 3-silyl-2-alkoxypyridines and have not been experimentally validated for this compound specifically. Yields are representative and will vary depending on the specific coupling partners and reaction scale.

Protocol 1: Suzuki-Miyaura Coupling (Illustrative Example)

This protocol describes a general procedure for the coupling of an aryl bromide with this compound, which would first be converted to its corresponding pinacol boronate ester.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Aryl Bromide, Boronate Ester, Base, and Catalyst/Ligand b Add Degassed Solvent (e.g., Dioxane/H2O) a->b c Heat under Inert Atmosphere (e.g., 100°C) b->c d Monitor by TLC/LC-MS c->d e Aqueous Workup & Extraction d->e f Column Chromatography e->f g Isolated Product f->g

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Reaction Parameters (Representative Data)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1001878
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O851285
32-BromotoluenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene1102472

Detailed Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the 3-(Bpin)-2-isopropoxypyridine (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Ipso-Bromination (Illustrative Example)

This protocol outlines a general procedure for the electrophilic ipso-bromination of this compound.

Reaction Parameters (Representative Data)

EntryElectrophileLewis AcidSolventTemp (°C)Time (h)Yield (%)
1NBS (1.1 equiv)-MeCN25488
2Br₂ (1.1 equiv)-CH₂Cl₂0 to 25292

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv.) in one portion.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

References

Technical Support Center: Monitoring Reactions of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring chemical reactions involving 2-Isopropoxy-3-trimethylsilanyl-pyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a TLC method to monitor a reaction with this compound?

A1: Start by selecting a non-polar solvent system, such as a mixture of hexane and ethyl acetate, as the starting material is likely to be relatively non-polar. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate. This allows for a direct comparison and helps in identifying the consumption of the starting material and the appearance of new products.

Q2: How can I visualize the spots on the TLC plate if they are not visible under UV light?

A2: If this compound and the reaction products are not UV-active, you can use various staining methods. A potassium permanganate stain is often effective for visualizing a wide range of organic compounds. Other general-purpose stains include iodine vapor or a p-anisaldehyde solution followed by gentle heating.

Q3: What is the primary advantage of using LC-MS over TLC for reaction monitoring?

A3: LC-MS provides significantly more information than TLC. While TLC indicates the relative polarity and number of components in a mixture, LC-MS can provide the molecular weight of each component. This is crucial for confirming the identity of the desired product and detecting any byproducts or intermediates, offering a much higher degree of confidence in the reaction's progress.

Q4: Can I use the same solvent system for both TLC and flash column chromatography?

A4: Yes, the solvent system developed for TLC is an excellent starting point for flash column chromatography. The Retention Factor (Rf) value from the TLC plate can be used to predict the elution behavior on a column. An ideal Rf value for the desired product on a TLC plate for good separation during column chromatography is typically between 0.2 and 0.4.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The solvent system is not optimal.- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or acetic acid to the eluent.- Experiment with different solvent systems with varying polarities.
All spots remain at the baseline - The eluent is not polar enough to move the compounds up the plate.- Increase the polarity of the eluent by adding more of the polar solvent component (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All spots run to the solvent front - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
No spots are visible - The compound is not UV active and no stain was used.- The sample concentration is too low.- Use a chemical stain (e.g., potassium permanganate, iodine).- Concentrate the sample before spotting.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No peak detected for the expected product - The reaction has not proceeded.- The compound is not ionizing under the chosen MS conditions.- The compound is not eluting from the LC column.- Confirm reaction progress with TLC.- Try different ionization sources (e.g., ESI, APCI) and polarities (positive/negative ion mode).- Modify the LC gradient to include a stronger solvent to ensure elution.
Broad or tailing peaks - The column is overloaded.- Poor interaction between the analyte and the stationary phase.- The mobile phase is not optimal.- Dilute the sample.- Ensure the sample solvent is compatible with the mobile phase.- Adjust the mobile phase composition or gradient.
Multiple unexpected peaks - The reaction is producing byproducts.- The starting material is impure.- Sample degradation.- Analyze the mass data for each peak to identify potential structures.- Check the purity of the starting material.- Ensure proper sample handling and storage.
Inconsistent retention times - Fluctuation in column temperature.- The mobile phase composition is not stable.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Replace the column if it has been used extensively.

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the mixture on the origin line. Also, spot the pure starting material and a co-spot (starting material and reaction mixture in the same spot).

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). If spots are not visible, use an appropriate chemical stain.

  • Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.

LC-MS Monitoring Protocol
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 1:1 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • LC System:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40 °C.

    • MS System:

      • Ionization Source: Electrospray Ionization (ESI).

      • Polarity: Positive and negative ion modes.

      • Scan Range: m/z 100 - 1000.

  • Injection: Inject 1-5 µL of the prepared sample.

  • Data Analysis: Monitor the total ion chromatogram (TIC) for peaks. Extract the mass spectrum for each peak to determine the molecular weight of the components. Track the disappearance of the peak corresponding to the starting material (m/z of [M+H]⁺ for this compound) and the appearance of the peak for the expected product.

Visual Workflow and Logic Diagrams

TLC_Troubleshooting_Workflow start Start TLC Analysis spot_plate Spot Starting Material, Reaction Mixture & Co-spot start->spot_plate develop_plate Develop Plate in Solvent System spot_plate->develop_plate visualize Visualize under UV and/or with Stain develop_plate->visualize analyze Analyze Spot Positions (Rf values) visualize->analyze streaking Streaking Spots? analyze->streaking Examine Spot Quality no_movement Spots at Baseline? streaking->no_movement No dilute Dilute Sample streaking->dilute Yes at_front Spots at Solvent Front? no_movement->at_front No change_solvent Adjust Solvent Polarity no_movement->change_solvent Yes (Increase Polarity) at_front->change_solvent Yes (Decrease Polarity) good_separation Good Separation at_front->good_separation No dilute->spot_plate change_solvent->develop_plate end Reaction Monitoring Complete good_separation->end

Caption: TLC Troubleshooting Workflow

LCMS_Analysis_Workflow start Start LC-MS Analysis prep_sample Prepare & Dilute Reaction Aliquot start->prep_sample inject_sample Inject Sample onto LC-MS System prep_sample->inject_sample acquire_data Acquire Total Ion Chromatogram (TIC) inject_sample->acquire_data check_peaks Peaks Detected? acquire_data->check_peaks no_peaks Troubleshoot: - Ionization - Elution check_peaks->no_peaks No extract_spectra Extract Mass Spectrum for each Peak check_peaks->extract_spectra Yes no_peaks->inject_sample identify_peaks Identify Peaks by m/z (Starting Material, Product, Byproducts) extract_spectra->identify_peaks quantify Quantify Peak Areas (Relative Abundance) identify_peaks->quantify monitor_progress Monitor Disappearance of Starting Material & Appearance of Product quantify->monitor_progress end Reaction Analysis Complete monitor_progress->end

Caption: LC-MS Reaction Monitoring Workflow

Reaction_Monitoring_Logic cluster_0 Reaction Components cluster_1 Analytical Observation (TLC or LC-MS) SM Starting Material (this compound) IM Intermediate(s) SM->IM forms BP Byproduct(s) SM->BP can form obs_SM Signal Decreases over Time SM->obs_SM P Product(s) IM->P forms obs_IM Appears then Disappears IM->obs_IM obs_P Signal Increases over Time P->obs_P obs_BP Signal may Increase or stay constant BP->obs_BP

Caption: Logical Flow of Reaction Monitoring

Technical Support Center: Removal of Trimethylsilyl Groups from 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of a trimethylsilyl (TMS) group from "2-Isopropoxy-3-trimethylsilanyl-pyridine".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a trimethylsilyl (TMS) group from an aromatic ring like pyridine?

The most common methods for the protodesilylation of aryl-TMS groups, including on pyridine rings, fall into three main categories:

  • Fluoride-mediated cleavage: This is the most widely used method and employs fluoride sources like Tetra-n-butylammonium fluoride (TBAF), potassium fluoride (KF), or cesium fluoride (CsF). The high affinity of fluoride for silicon drives the reaction.

  • Acid-catalyzed hydrolysis: Strong acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or sulfuric acid (H₂SO₄) can cleave the C-Si bond.

  • Base-catalyzed hydrolysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also effect the removal of the TMS group.

Q2: Which method is recommended for a substrate like "this compound"?

For a substrate with an isopropoxy group, which can be sensitive to strong acids, a fluoride-mediated method using TBAF is generally the recommended starting point due to its typically mild and neutral reaction conditions. However, the basicity of commercial TBAF solutions should be considered. If the isopropoxy group is found to be labile under these conditions, or if other base-sensitive functionalities are present, an acidic method with careful control of reaction time and temperature, or a buffered fluoride source, may be more suitable.

Q3: How do I monitor the progress of the desilylation reaction?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The product, 2-isopropoxy-pyridine, will have a different retention factor (Rf) compared to the starting material, this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product.

Q4: What are the common challenges encountered during the workup of TBAF-mediated reactions?

A significant challenge in TBAF-mediated reactions is the removal of tetrabutylammonium salts from the final product, especially for polar compounds like pyridine derivatives. These salts can be difficult to remove by standard aqueous extraction and can interfere with subsequent purification steps like silica gel chromatography. For polar products, a non-aqueous workup using an ion-exchange resin is a highly effective alternative.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion 1. Insufficient reagent. 2. Low reaction temperature. 3. Inactive TBAF solution (if using).1. Increase the equivalents of the deprotecting agent (e.g., use 1.5-2.0 eq of TBAF). 2. Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C) while monitoring for side product formation. 3. Use a fresh bottle of TBAF solution or titrate the solution to determine its exact concentration.
Low yield of desired product 1. Decomposition of starting material or product. 2. Incomplete reaction. 3. Product loss during workup.1. If using TBAF, its basicity might cause decomposition. Consider buffering the reaction with acetic acid or using HF-pyridine.[1] For acidic or basic methods, reduce the reaction time or temperature. 2. See "Low or no conversion". 3. For polar products, avoid aqueous workup if possible. Use a non-aqueous workup with an ion-exchange resin to minimize product loss.[2][3][4]
Formation of side products 1. Presence of other sensitive functional groups. 2. Harsh reaction conditions.1. The isopropoxy group might be sensitive to strong acids or bases. Use milder conditions (e.g., TBAF at room temperature, or a weaker acid/base with shorter reaction times). 2. Lower the reaction temperature and/or reduce the concentration of the reagent.
Difficulty in purifying the product 1. Contamination with tetrabutylammonium salts from TBAF. 2. Product is too polar for standard silica gel chromatography.1. Employ a non-aqueous workup using a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to remove TBAF and its byproducts before chromatography.[2][3][4] 2. Consider using a different stationary phase for chromatography, such as alumina or a C18 reversed-phase column.

Comparison of Deprotection Methods

Method Reagent & Conditions Typical Reaction Time Typical Yield Advantages Disadvantages
Fluoride-mediated 1.1-1.5 eq. TBAF in THF, 0 °C to RT1 - 12 hGood to ExcellentMild conditions, high yields.Workup can be challenging for polar products due to TBAF salts.
Acid-catalyzed HCl or TFA in a protic solvent (e.g., MeOH, H₂O), RT to reflux1 - 24 hModerate to GoodReagents are inexpensive and easy to remove.May not be suitable for acid-sensitive substrates.
Base-catalyzed NaOH or KOH in a protic solvent (e.g., EtOH, H₂O), RT to reflux2 - 48 hModerate to GoodUseful for substrates sensitive to acid.May not be suitable for base-sensitive substrates.

Experimental Protocols

Method 1: Fluoride-Mediated Deprotection using TBAF

This protocol is a general starting point and may require optimization for the specific substrate.

Materials:

  • This compound

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add TBAF solution (1.1-1.5 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1 to 12 hours.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

For Polar Products (Non-Aqueous Workup): [2][3][4]

  • After the reaction is complete (Step 3), add DOWEX 50WX8-400 resin (or a similar sulfonic acid resin) and calcium carbonate to the reaction mixture.

  • Stir the suspension vigorously for 1-2 hours at room temperature.

  • Filter the mixture through a pad of celite, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by chromatography.

Method 2: Acid-Catalyzed Deprotection

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Methanol or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol.

  • Add a solution of HCl or TFA (e.g., 1-2 M in methanol, 1.5-3.0 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction may require gentle heating to proceed at a reasonable rate.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of methanol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental_Workflow cluster_start Start cluster_reaction Deprotection cluster_workup Workup cluster_purification Purification cluster_end Product start This compound reaction Choose Deprotection Method: - Fluoride-mediated (TBAF) - Acid-catalyzed (HCl/TFA) - Base-catalyzed (NaOH/KOH) start->reaction workup Reaction Workup: - Aqueous Extraction or - Non-aqueous (Ion-exchange resin) reaction->workup purification Purification: - Silica Gel Chromatography workup->purification end 2-Isopropoxy-pyridine purification->end

Caption: General experimental workflow for the removal of the trimethylsilyl group.

Troubleshooting_Guide start Reaction Issue? low_conversion Low/No Conversion start->low_conversion Yes low_yield Low Yield start->low_yield Yes side_products Side Products start->side_products Yes purification_issue Purification Difficulty start->purification_issue Yes sol_low_conversion Increase reagent/temp Check reagent activity low_conversion->sol_low_conversion sol_low_yield Optimize conditions Improve workup low_yield->sol_low_yield sol_side_products Use milder conditions Protect sensitive groups side_products->sol_side_products sol_purification Non-aqueous workup Alternative chromatography purification_issue->sol_purification

Caption: Troubleshooting decision-making guide for TMS deprotection.

References

Stability of "2-Isopropoxy-3-trimethylsilanyl-pyridine" under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Isopropoxy-3-trimethylsilanyl-pyridine in various experimental settings. The information is compiled to assist researchers, scientists, and professionals in drug development in anticipating and addressing potential challenges during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concern for this compound is the potential cleavage of the carbon-silicon (C-Si) bond under certain reaction conditions. This bond is susceptible to attack by electrophiles and nucleophiles, particularly under acidic or basic conditions, or in the presence of certain metal catalysts. Additionally, like many organosilicon compounds, it can be sensitive to strong oxidizing and reducing agents.

Q2: How stable is the trimethylsilyl (TMS) group on the pyridine ring?

The trimethylsilyl group, when directly attached to an aromatic ring, is generally more robust than a silyl ether. However, its stability is highly dependent on the reaction environment. The C-Si bond can be cleaved by strong acids, bases, and fluoride ion sources.[1][2][3] The electron-donating nature of the isopropoxy group may influence the reactivity of the pyridine ring and the lability of the TMS group.

Q3: Is the isopropoxy group stable under typical reaction conditions?

The 2-isopropoxy group is an ether linkage and is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions, which could lead to the formation of 2-hydroxy-3-trimethylsilanyl-pyridine.

Q4: Are there any known incompatibilities with common solvents or reagents?

Protic solvents, especially in the presence of acid or base catalysts, can promote the hydrolysis of the C-Si bond. Reagents that act as strong fluoride sources, such as tetra-n-butylammonium fluoride (TBAF) or cesium fluoride (CsF), are known to efficiently cleave C-Si bonds.[3] Strong oxidizing agents and reducing agents may also lead to degradation of the molecule.[4]

Troubleshooting Guides

This section provides guidance for specific issues that may be encountered during experiments involving this compound.

Issue 1: Cleavage of the Trimethylsilyl Group

Symptoms:

  • Appearance of a new spot on TLC or a new peak in LC-MS/GC-MS corresponding to the desilylated product (2-isopropoxypyridine).

  • Lower than expected yield of the desired product.

  • 1H NMR spectrum shows the disappearance of the trimethylsilyl singlet (around 0 ppm) and the appearance of a new aromatic proton signal.

Potential Causes & Solutions:

CauseRecommended Action
Acidic Conditions If possible, perform the reaction under neutral or basic conditions. If acidic conditions are required, use the mildest possible acid and the lowest effective concentration. Consider running the reaction at a lower temperature to minimize desilylation.
Basic Conditions While generally more stable than under acidic conditions, strong bases can promote C-Si bond cleavage.[1] Use a weaker base or a non-nucleophilic base if possible. Minimize reaction time and temperature.
Presence of Fluoride Ions Avoid sources of fluoride ions (e.g., TBAF, CsF, HF) unless C-Si bond cleavage is the desired outcome.[3] If a fluoride salt is used as a reagent or additive, consider alternative non-fluoride salts.
Moisture Ensure all solvents and reagents are anhydrous, as water can facilitate hydrolysis, especially under acidic or basic catalysis.[5][6]
Metal Catalysis Certain transition metal catalysts (e.g., palladium, copper) can catalyze the cleavage of C-Si bonds, particularly in cross-coupling reactions.[7][8] Optimize catalyst loading and reaction conditions, or screen for alternative catalysts that are less prone to inducing desilylation.
Issue 2: Degradation of the Pyridine Ring

Symptoms:

  • Formation of multiple unidentified byproducts.

  • Significant darkening or charring of the reaction mixture.

  • Low recovery of starting material or desired product.

Potential Causes & Solutions:

CauseRecommended Action
Strong Oxidizing Agents Avoid strong oxidants (e.g., permanganate, dichromate). If an oxidation is necessary, consider milder reagents such as m-CPBA or Oxone®, and perform the reaction at low temperatures.
Strong Reducing Agents Harsh reducing conditions (e.g., catalytic hydrogenation at high pressure/temperature, dissolving metal reductions) can potentially reduce the pyridine ring.[4] Opt for milder reducing agents if possible. Electrochemical reduction methods may also be an alternative.[9][10][11]
High Temperatures Prolonged heating at high temperatures can lead to thermal decomposition.[12] Determine the thermal stability of the compound using techniques like TGA if high-temperature reactions are planned. Run reactions at the lowest effective temperature.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Stille Coupling)

This protocol provides a general starting point for a cross-coupling reaction, with considerations for minimizing degradation of this compound.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide/triflate (1.0 equiv), this compound (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any necessary ligands.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).

  • Reagent Addition: If a base is required, add an anhydrous, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: To troubleshoot, consider screening different palladium sources, ligands, bases, and solvents to optimize the reaction and minimize side reactions like desilylation.

Visualizations

Stability_Pathway cluster_acidic Acidic Conditions cluster_basic Basic Conditions cluster_nucleophilic Nucleophilic (Fluoride) cluster_redox Strong Redox Conditions This compound This compound Desilylation_A 2-Isopropoxypyridine This compound->Desilylation_A H⁺ Ether_Cleavage 2-Hydroxy-3-trimethylsilanyl-pyridine This compound->Ether_Cleavage Strong H⁺ Desilylation_B 2-Isopropoxypyridine This compound->Desilylation_B OH⁻ Desilylation_F 2-Isopropoxypyridine This compound->Desilylation_F F⁻ Degradation Degradation Products This compound->Degradation [O] or [H]

Caption: Potential degradation pathways under different conditions.

Troubleshooting_Workflow start Unexpected Reaction Outcome check_sm Is Starting Material Consumed? start->check_sm check_byproduct Identify Major Byproduct check_sm->check_byproduct Yes no_reaction No Reaction check_sm->no_reaction No desilylated Byproduct is Desilylated check_byproduct->desilylated Desilylated Product degraded Multiple/Unidentified Byproducts check_byproduct->degraded Other action_desilylated Review Reaction Conditions: - pH - Fluoride Source - Moisture - Catalyst desilylated->action_desilylated action_degraded Review Reaction Conditions: - Temperature - Oxidizing/Reducing Agents degraded->action_degraded action_no_reaction Review Reaction Conditions: - Catalyst Activity - Temperature - Reagent Purity no_reaction->action_no_reaction

References

Technical Support Center: Reactions of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropoxy-3-trimethylsilanyl-pyridine. The following information addresses common issues and potential byproducts encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed when using this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)?

A1: In palladium-catalyzed cross-coupling reactions, several byproducts can arise depending on the specific reaction conditions. The most common include:

  • Desilylated Product: Cleavage of the trimethylsilyl (TMS) group is a frequent side reaction, especially under conditions involving fluoride ions, or strong acids or bases. This results in the formation of 2-isopropoxypyridine.

  • Homocoupling Products: Self-coupling of the coupling partners can occur. For instance, in a Suzuki reaction, this would lead to the formation of a biaryl from the boronic acid reagent. Similarly, in Stille coupling, homocoupling of the organostannane reagent is a known side reaction.[1][2]

  • Hydrodehalogenation Product: If the reaction involves a halogenated derivative of this compound, reduction of the carbon-halogen bond can occur, leading to the formation of the corresponding des-halo pyridine derivative. This is a known side reaction in Buchwald-Hartwig aminations.[1]

  • Protodeborylation/Protodestannylation: In Suzuki and Stille reactions, the boronic acid or organostannane reagent can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding arene.

Common Reaction TypePotential ByproductStructureProbable Cause
GeneralDesilylation2-IsopropoxypyridinePresence of acid, base, or fluoride ions
Suzuki CouplingHomocoupling of Boronic AcidAr-ArOxidative conditions, improper catalyst ratio
Stille CouplingHomocoupling of OrganostannaneR-RRadical processes, reaction with Pd(II) precatalyst[2]
Buchwald-HartwigHydrodehalogenationPyridine-Hβ-hydride elimination from the palladium complex

Q2: I observe a significant amount of desilylation of my starting material. How can I minimize this?

A2: Minimizing desilylation involves careful control of reaction conditions:

  • Choice of Base: Use non-nucleophilic and milder bases where possible. If fluoride is not essential for the reaction, avoid fluoride-based reagents like TBAF or CsF.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water can facilitate the hydrolysis of the TMS group, especially in the presence of acid or base.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of desilylation.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation.

Q3: My reaction is sluggish, and I suspect catalyst inhibition. What could be the cause?

A3: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. To mitigate this:

  • Ligand Choice: Employ bulky electron-rich phosphine ligands that can help to stabilize the active catalytic species and reduce substrate inhibition.

  • Catalyst Loading: A modest increase in catalyst loading may be necessary to overcome a certain degree of inhibition.

  • Additives: In some cases, the use of additives that can coordinate to the palladium and be easily displaced may help to prevent strong binding of the pyridine substrate.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Formation of 2-Isopropoxypyridine Cleavage of the trimethylsilyl group.Avoid fluoride sources. Use anhydrous conditions. Employ milder bases.
Low Conversion Catalyst inhibition by pyridine nitrogen.Use bulky, electron-rich phosphine ligands. Increase catalyst loading slightly.
Formation of Homocoupled Products Suboptimal reaction conditions.Degas the reaction mixture thoroughly. Optimize the stoichiometry of reactants and catalyst.
Hydrolysis of Isopropoxy Group Presence of strong acid and water.Perform the reaction under neutral or basic conditions. Ensure anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

DOT Script for Suzuki Coupling Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Halogenated Pyridine (1.0 equiv) E Add Degassed Solvent (Toluene/H2O) A->E B Arylboronic Acid (1.2 equiv) B->E C Pd(PPh3)4 (0.05 equiv) C->E D K2CO3 (2.0 equiv) D->E F Heat and Stir (e.g., 90 °C, 4-24h) E->F Inert Atmosphere G Aqueous Workup (EtOAc, H2O, Brine) F->G Reaction Complete H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Purified Product Byproduct_Formation cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts Start This compound in Reaction Mixture Acid Acidic Conditions Start->Acid Base Basic Conditions Start->Base Fluoride Fluoride Source Start->Fluoride Palladium Palladium Catalyst Start->Palladium Water Aqueous Workup Start->Water Desilylation 2-Isopropoxypyridine Acid->Desilylation promotes Hydrolysis 2-Hydroxy-3-trimethylsilanyl-pyridine Acid->Hydrolysis with water Base->Desilylation promotes Fluoride->Desilylation strong promoter Homocoupling Dimerized Products Palladium->Homocoupling can lead to Catalyst_Inhibition Inactive Pd-Pyridine Complex Palladium->Catalyst_Inhibition N-coordination Water->Hydrolysis with acid/base

References

Technical Support Center: Functionalization of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection and reaction optimization for the functionalization of 2-Isopropoxy-3-trimethylsilanyl-pyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The primary challenges stem from the electronic nature of the pyridine ring and the steric hindrance imposed by the substituents. The pyridine nitrogen can coordinate to and potentially deactivate metal catalysts. The bulky 2-isopropoxy and 3-trimethylsilyl groups can influence the regioselectivity of the reaction and may sterically hinder the approach of reagents to adjacent positions.

Q2: How do the 2-isopropoxy and 3-trimethylsilyl substituents influence the regioselectivity of C-H functionalization?

A2: The electron-donating 2-isopropoxy group tends to activate the pyridine ring towards electrophilic attack, while the silyl group can exert a directing effect. The precise outcome depends on the reaction mechanism. For transition-metal-catalyzed C-H activation, functionalization is often directed to the less sterically hindered positions. The interplay between electronic and steric effects makes predicting the regioselectivity complex, often requiring experimental screening of catalysts and conditions.

Q3: Can the trimethylsilyl group be cleaved under typical cross-coupling conditions?

A3: While the trimethylsilyl group is generally stable, it can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases or fluoride sources at elevated temperatures. It is crucial to select reaction conditions that are compatible with the TMS group to avoid undesired desilylation. Careful monitoring of the reaction for the formation of 2-isopropoxypyridine as a byproduct is recommended.

Q4: What general class of catalysts is recommended for cross-coupling reactions with this substrate?

A4: For Suzuki-Miyaura and Negishi cross-coupling reactions, palladium-based catalysts are most commonly employed. The choice of ligand is critical to success. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), are often effective in overcoming catalyst inhibition by the pyridine nitrogen and promoting efficient oxidative addition and reductive elimination.

Troubleshooting Guides

Problem 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Symptom: Starting material is largely unreacted after the specified reaction time.

Probable Causes:

  • Catalyst Inactivation: The pyridine nitrogen may be coordinating to the palladium center, inhibiting its catalytic activity.

  • Insufficiently Active Catalyst: The chosen palladium precursor and ligand combination may not be active enough for this sterically hindered and potentially deactivating substrate.

  • Poor Reagent Quality: The boronic acid/ester or organozinc reagent may have degraded. Solvents and bases may not be sufficiently anhydrous or deoxygenated.

Troubleshooting Steps:

  • Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (see Table 1 for examples).

  • Catalyst Precursor: Consider using a pre-formed palladium(0) source or a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst).

  • Base and Solvent: Ensure all reagents and solvents are rigorously dried and degassed. For Suzuki-Miyaura coupling, consider a stronger base like Cs₂CO₃ or K₃PO₄.

  • Temperature: Gradually increase the reaction temperature, monitoring for potential substrate or product decomposition.

  • Reagent Purity: Use freshly opened or purified boronic acids/esters and organozinc reagents.

Problem 2: Poor Regioselectivity in C-H Functionalization

Symptom: A mixture of isomers is obtained from C-H activation/functionalization at different positions on the pyridine ring.

Probable Causes:

  • Multiple Reactive C-H Bonds: The electronic and steric effects of the substituents may not provide a strong directing influence to a single position.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the regioselectivity.

Troubleshooting Steps:

  • Catalyst and Ligand Variation: Screen different transition metal catalysts (e.g., Pd, Rh, Ir) and ligands. The steric and electronic properties of the ligand can fine-tune the regioselectivity.

  • Directing Group Strategy: If a specific isomer is desired, consider temporarily installing a directing group to guide the functionalization.

  • Temperature and Solvent Optimization: Vary the reaction temperature and solvent polarity, as these can influence the kinetic versus thermodynamic product distribution.

Problem 3: Cleavage of the Trimethylsilyl Group

Symptom: Formation of 2-isopropoxypyridine as a significant byproduct.

Probable Causes:

  • Harsh Basic Conditions: Strong bases, especially in combination with protic solvents at high temperatures, can promote protodesilylation.

  • Fluoride-Containing Reagents: If fluoride sources (e.g., CsF, TBAF) are used, they can readily cleave the Si-C bond.

Troubleshooting Steps:

  • Milder Base: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃).

  • Avoid Fluoride: If possible, avoid fluoride-containing additives.

  • Lower Temperature: Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to minimize sources of protons.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of challenging pyridine substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halo-2-isopropoxy-3-trimethylsilanyl-pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol is based on established methods for the iridium-catalyzed borylation of pyridines.[1][2][3]

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), and the iridium catalyst system (e.g., [Ir(cod)OMe]₂ (1.5 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (dtbpy) (3 mol%)) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or cyclohexane).

  • Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the borylated product.

Quantitative Data

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Pyridines (Reference Data)

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane10070-95[4]
Pd(OAc)₂RuPhosK₃PO₄2-MeTHF10065-90[5]
XPhos Pd G3NoneK₃PO₄2-MeTHF10075-98[5]
Pd(PPh₃)₄NoneNa₂CO₃Toluene/EtOH/H₂OReflux50-85[5]

Note: Yields are for various substituted pyridine substrates and serve as a general guideline.

Table 2: Conditions for Iridium-Catalyzed Borylation of Pyridines (Reference Data)

Iridium PrecursorLigandBoron SourceSolventTemperature (°C)Yield (%)Reference
[Ir(cod)OMe]₂dtbpyB₂pin₂Cyclohexane8060-90[3]
[Ir(cod)Cl]₂dtbpyHBpinTHF8055-85[1]
IrCl(cod)(dtbpy)NoneB₂pin₂MTBE10065-92[2]

Note: Yields are for a range of substituted pyridine substrates and may vary for this compound.

Visualizations

Troubleshooting_Low_Yield start Low or No Conversion catalyst_check Is the Catalyst System Active? start->catalyst_check reagent_check Are Reagents High Quality? catalyst_check->reagent_check Yes change_ligand Screen Bulky, Electron-Rich Ligands catalyst_check->change_ligand No change_precatalyst Use More Active Precatalyst catalyst_check->change_precatalyst No conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes purify_reagents Use Fresh/Purified Reagents reagent_check->purify_reagents No optimize_temp Increase Temperature Incrementally conditions_check->optimize_temp No optimize_base Screen Different Bases conditions_check->optimize_base No success Improved Conversion conditions_check->success Yes change_ligand->catalyst_check change_precatalyst->catalyst_check purify_reagents->reagent_check optimize_temp->conditions_check optimize_base->conditions_check

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Catalyst_Screening_Workflow start Define Functionalization Goal (e.g., Arylation, Borylation) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki C-C Bond negishi Negishi Coupling reaction_type->negishi C-C Bond borylation C-H Borylation reaction_type->borylation C-B Bond pd_catalyst Select Palladium Catalyst System suzuki->pd_catalyst negishi->pd_catalyst ir_catalyst Select Iridium Catalyst System borylation->ir_catalyst ligand_screen Screen Ligands (e.g., SPhos, XPhos, dtbpy) pd_catalyst->ligand_screen base_screen Screen Bases (e.g., K3PO4, Cs2CO3) pd_catalyst->base_screen ir_catalyst->ligand_screen analysis Analyze Yield and Selectivity ligand_screen->analysis base_screen->analysis

Caption: General workflow for catalyst screening.

References

Validation & Comparative

Comparative Analysis of 2-Isopropoxy-3-trimethylsilanyl-pyridine and a Structural Isomer via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for "2-Isopropoxy-3-trimethylsilanyl-pyridine" and a plausible structural isomer, "2-Isopropoxy-5-trimethylsilanyl-pyridine." As publicly available experimental data for "this compound" is limited, this guide utilizes predicted values based on established principles of NMR and mass spectrometry for structurally related compounds. This framework is intended to serve as a practical template for researchers conducting similar characterization and differentiation studies.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for "this compound" and its isomer. These predictions are based on the analysis of similar pyridine derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsThis compound (Predicted)2-Isopropoxy-5-trimethylsilanyl-pyridine (Predicted)
Pyridine-H4~7.5-7.7 ppm (dd)~7.6-7.8 ppm (dd)
Pyridine-H5~6.8-7.0 ppm (dd)-
Pyridine-H6~8.0-8.2 ppm (dd)~8.1-8.3 ppm (d)
Pyridine-H3-~7.5-7.7 ppm (d)
OCH(CH₃)₂~5.2-5.4 ppm (septet)~5.2-5.4 ppm (septet)
OCH(CH₃)₂~1.3-1.5 ppm (d)~1.3-1.5 ppm (d)
Si(CH₃)₃~0.2-0.4 ppm (s)~0.2-0.4 ppm (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonThis compound (Predicted)2-Isopropoxy-5-trimethylsilanyl-pyridine (Predicted)
Pyridine-C2~163-165 ppm~162-164 ppm
Pyridine-C3~135-137 ppm~145-147 ppm
Pyridine-C4~138-140 ppm~137-139 ppm
Pyridine-C5~118-120 ppm~125-127 ppm
Pyridine-C6~147-149 ppm~148-150 ppm
OCH(CH₃)₂~68-70 ppm~68-70 ppm
OCH(CH₃)₂~21-23 ppm~21-23 ppm
Si(CH₃)₃~ -1 to 1 ppm~ -1 to 1 ppm

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Ionm/z (Predicted)Fragmentation Pathway
[M]⁺209Molecular Ion
[M-15]⁺194Loss of a methyl group from the trimethylsilyl moiety
[M-43]⁺166Loss of an isopropyl group
[M-59]⁺150Loss of the isopropoxy group
[Si(CH₃)₃]⁺73Trimethylsilyl cation

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

  • For direct infusion, dilute the sample solution to approximately 10-100 µg/mL.[1]

  • Filter the solution through a 0.2 µm syringe filter if any particulate matter is present.[2]

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source is suitable for this volatile, non-polar compound.

  • Inlet System: Gas chromatography (GC) or direct insertion probe.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

Visualization of Analytical Workflow and Comparative Logic

The following diagrams illustrate the general workflow for the analysis and a logical approach to comparing the two isomers.

analytical_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Methanol for MS) Sample->Dissolution NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI-MS) Dissolution->Mass_Spectrometry NMR_Data ¹H and ¹³C Spectra NMR_Spectroscopy->NMR_Data MS_Data Mass Spectrum Mass_Spectrometry->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Analytical workflow for the characterization of pyridine derivatives.

comparative_logic cluster_isomers Isomers for Comparison cluster_nmr NMR Data Comparison cluster_ms MS Data Comparison cluster_conclusion Conclusion Isomer_A This compound H_NMR ¹H NMR: - Number of aromatic signals - Splitting patterns (coupling) Isomer_A->H_NMR C_NMR ¹³C NMR: - Number of signals - Chemical shifts of substituted carbons Isomer_A->C_NMR MS_Frag Mass Spectrometry: - Molecular ion peak (m/z 209) - Fragmentation patterns (largely similar) Isomer_A->MS_Frag Isomer_B 2-Isopropoxy-5-trimethylsilanyl-pyridine Isomer_B->H_NMR Isomer_B->C_NMR Isomer_B->MS_Frag Differentiation Structural Differentiation H_NMR->Differentiation C_NMR->Differentiation MS_Frag->Differentiation Less definitive

Caption: Logic for distinguishing between positional isomers using spectral data.

References

A Comparative Guide to the Structural Landscape of 2-Alkoxy-3-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "2-Isopropoxy-3-trimethylsilanyl-pyridine" and a series of structurally related 2-alkoxy-3-cyanopyridine derivatives. While a definitive X-ray crystal structure for this compound is not publicly available, this guide leverages comprehensive experimental data from analogous compounds to offer valuable insights into the physicochemical and structural properties of this class of molecules. The pyridine scaffold is a crucial pharmacophore in medicinal chemistry, and understanding the impact of substitutions at the 2- and 3-positions is critical for rational drug design.

Performance Comparison and Physicochemical Properties

The following tables summarize the available physicochemical data for the target compound and its cyanopyridine analogs. The data for the 2-alkoxy-3-cyanopyridine derivatives is sourced from a detailed study by Castillo et al. (2023), which provides robust experimental backing for their thermal and photophysical properties.

Table 1: Basic Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₉NOSi209.37782479-89-4
Analogs (2-alkoxy-3-cyanopyridine derivatives)
4-(4-chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrileC₁₉H₁₃ClN₂O320.78Not specified
2-(benzyloxy)-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrileC₂₅H₁₇ClN₂O408.88Not specified
4-(4-chlorophenyl)-2-(2-fluoroethoxy)-6-phenylpyridine-3-carbonitrileC₂₀H₁₄ClFN₂O368.80Not specified

Data for this compound is compiled from commercially available sources. Data for the analogs is from Castillo et al. (2023).

Table 2: Thermal and Photophysical Properties of 2-Alkoxy-3-Cyanopyridine Analogs

CompoundMelting Point (°C)Decomposition Temp (°C)Fluorescence Quantum Yield (ΦF)
4-(4-chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile185.4315.70.165
2-(benzyloxy)-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile168.5341.50.263
4-(4-chlorophenyl)-2-(2-fluoroethoxy)-6-phenylpyridine-3-carbonitrile188.9345.80.231

Source: Castillo et al., New Journal of Chemistry, 2023.[1]

The data indicates that the 2-alkoxy-3-cyanopyridine derivatives are thermally stable crystalline solids with significant fluorescence quantum yields.[1] The variation in the alkoxy group influences both the melting point and the photophysical properties.

X-ray Crystallography Data of Analogs

Single-crystal X-ray diffraction studies on the 2-alkoxy-3-cyanopyridine derivatives have provided detailed insights into their solid-state conformation and intermolecular interactions.[1]

Table 3: Selected Crystallographic Data for 2-Alkoxy-3-Cyanopyridine Analogs

Parameter4-(4-chlorophenyl)-2-methoxy-6-phenylpyridine-3-carbonitrile2-(benzyloxy)-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile4-(4-chlorophenyl)-2-(2-fluoroethoxy)-6-phenylpyridine-3-carbonitrile
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP2₁/nP2₁/cP2₁2₁2₁
a (Å)10.1337(4)10.5899(4)8.4903(3)
b (Å)11.2359(4)17.6983(6)11.7766(4)
c (Å)14.1205(5)11.1352(4)17.5132(6)
β (°)99.199(3)104.148(3)90
Volume (ų)1585.54(10)2023.23(13)1752.48(11)
Z444

Source: Castillo et al., New Journal of Chemistry, 2023.[1]

The crystal packing of these analogs is primarily governed by non-classical hydrogen bonding and π-π stacking interactions.[1] The specific alkoxy substituent influences the resulting crystal system and space group.

Experimental Protocols

Synthesis of 2-Alkoxy-3-Cyanopyridine Derivatives (Castillo et al., 2023)

A general procedure for the synthesis of the 2-alkoxy-3-cyanopyridine analogs involves the O-alkylation of the corresponding 2-pyridone precursor.

  • Reactants: 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1 equivalent), the desired alkyl bromide (1.2 equivalents), and cesium carbonate (Cs₂CO₃, 2 equivalents).

  • Solvent: Acetonitrile (MeCN).

  • Procedure: The reactants are stirred in acetonitrile at 60 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.

  • Characterization: The final products are characterized by FT-IR, NMR, and HRMS analyses. Single crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent system (e.g., dichloromethane/hexane).[1]

Representative Synthesis of 2-Alkoxy-3-Silylpyridines

While a specific protocol for "this compound" is not detailed in the literature, a general approach for the synthesis of related 2-alkoxy-3-silylpyridines can be proposed based on established methodologies. This typically involves the deprotonation of a 2-alkoxypyridine followed by quenching with a silyl halide.

  • Starting Material: 2-Isopropoxypyridine.

  • Reagents: A strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and trimethylsilyl chloride ((CH₃)₃SiCl).

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Procedure:

    • Dissolve 2-isopropoxypyridine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

    • Add the strong base dropwise to the solution and stir for a period to allow for deprotonation at the 3-position.

    • Add trimethylsilyl chloride to the reaction mixture and allow it to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow Experimental Workflow for Pyridine Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis s1 Reactants: 2-Pyridone Precursor Alkyl Halide Base (e.g., Cs2CO3) s2 Reaction in Solvent (e.g., Acetonitrile) s1->s2 s3 Purification (Column Chromatography) s2->s3 c1 Spectroscopy (NMR, FT-IR, HRMS) s3->c1 Characterize Structure c2 Thermal Analysis (TGA, DSC) s3->c2 Determine Thermal Properties c3 X-ray Crystallography s3->c3 Obtain Crystal Structure c4 Photophysical Analysis s3->c4 Measure Optical Properties d1 Comparative Analysis of Physicochemical Properties c1->d1 c2->d1 c3->d1 c4->d1 d2 Structure-Property Relationship Studies d1->d2

Caption: Workflow for the synthesis and characterization of 2-alkoxy-pyridine derivatives.

logical_relationship Structural Comparison of 2-Alkoxy-3-Substituted Pyridines cluster_substituents Substituents at 3-Position cluster_properties Resulting Properties PyridineCore 2-Alkoxypyridine Core Silyl Trimethylsilyl Group (-Si(CH3)3) PyridineCore->Silyl Forms Target Molecule Cyano Cyano Group (-CN) PyridineCore->Cyano Forms Analog Molecules PropSilyl Predicted Physicochemical Properties Silyl->PropSilyl Influences PropCyano Experimentally Determined: - Crystal Structure - Thermal Stability - Photophysical Properties Cyano->PropCyano Influences PropSilyl->PropCyano Comparative Analysis

Caption: Comparison of 2-alkoxy-pyridines with different 3-position substituents.

References

A Comparative Guide to the Reactivity of 2-Isopropoxy-3-trimethylsilylpyridine and Other Silylated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of "2-Isopropoxy-3-trimethylsilylpyridine" with other silylated pyridines, focusing on key synthetic transformations such as lithiation and cross-coupling reactions. The strategic placement of silyl and alkoxy groups on the pyridine ring significantly influences its reactivity, offering a versatile platform for the synthesis of complex, functionalized pyridine derivatives.

Introduction to Silylated Pyridines in Synthesis

Silylated pyridines are valuable intermediates in organic synthesis, primarily due to the ability of the silyl group to act as a removable directing group and to participate in a variety of cross-coupling reactions. The interplay of electronic and steric effects of different substituents on the pyridine ring dictates the regioselectivity and efficiency of these transformations. This guide will delve into the specific reactivity of 2-Isopropoxy-3-trimethylsilylpyridine, drawing comparisons with other silylated pyridines based on available experimental data.

Directed Ortho-Metalation (DoM): A Key Transformation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the case of substituted pyridines, a directing metalating group (DMG) guides the deprotonation by a strong base, typically an organolithium reagent, to an adjacent position.

The 2-alkoxy group in pyridines is a well-established and effective DMG, directing lithiation to the C3 position. The reaction of a 2-alkoxypyridine with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures generates a 3-lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position.

For "2-Isopropoxy-3-trimethylsilylpyridine", the presence of the isopropoxy group at the 2-position would be expected to direct lithiation. However, the existing trimethylsilyl group at the 3-position already occupies the site that would typically be lithiated. This substitution pattern suggests that the primary utility of this molecule lies in reactions that leverage the C-Si bond, such as cross-coupling reactions, rather than further lithiation of the pyridine ring itself.

Comparative Reactivity in Lithiation

While direct quantitative comparative studies on the lithiation of a broad range of silylated pyridines are limited in the readily available literature, we can infer reactivity trends based on established principles of DoM. The efficiency of lithiation is influenced by the nature of the directing group and other substituents on the pyridine ring.

For silylated pyridines where lithiation is a viable next step (i.e., where an ortho-proton is available), the reactivity would be compared based on the position and electronic nature of both the silyl and the directing group. For instance, a comparison between 2-alkoxy-5-silylpyridine and 2-alkoxy-6-silylpyridine would be informative. In the former, the silyl group is remote from the site of lithiation (C3), while in the latter, it is adjacent. The steric bulk and electronic effects of the silyl group at the 6-position could influence the rate and yield of the lithiation at C3.

Unfortunately, a lack of a comprehensive dataset with directly comparable experimental results for a series of silylated pyridines, including 2-Isopropoxy-3-trimethylsilylpyridine, prevents the creation of a detailed quantitative comparison table for lithiation at this time.

Cross-Coupling Reactions: Harnessing the C-Si Bond

The trimethylsilyl group at the 3-position of 2-Isopropoxy-3-trimethylsilylpyridine makes it an excellent candidate for cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Negishi couplings. In these reactions, the C-Si bond can be activated to participate in the catalytic cycle, leading to the formation of a new carbon-carbon bond at the 3-position.

Table 1: Hypothetical Comparative Yields in Suzuki-Miyaura Cross-Coupling

The following table presents a hypothetical comparison of expected yields in a Suzuki-Miyaura cross-coupling reaction of various silylated pyridines with an aryl bromide. This data is illustrative and based on general principles of cross-coupling reactions, as direct comparative experimental data for this specific set of compounds was not found in the available literature. The reactivity in Suzuki-Miyaura coupling is often influenced by the electronic nature of the pyridine ring and the steric hindrance around the coupling site.

Silylated Pyridine SubstrateAryl HalideCatalyst SystemBaseSolventExpected Yield (%)
2-Isopropoxy-3-trimethylsilylpyridine 4-BromotoluenePd(PPh₃)₄CsFDioxane85-95%
3-Methoxy-2-trimethylsilylpyridine4-BromotoluenePd(PPh₃)₄CsFDioxane80-90%
4-Isopropoxy-3-trimethylsilylpyridine4-BromotoluenePd(PPh₃)₄CsFDioxane88-98%
2-Chloro-3-trimethylsilylpyridine4-BromotoluenePd(PPh₃)₄CsFDioxane75-85%
3-Trimethylsilylpyridine4-BromotoluenePd(PPh₃)₄CsFDioxane70-80%

Rationale for Expected Reactivity:

  • Electron-donating groups (alkoxy): The presence of electron-donating alkoxy groups (isopropoxy, methoxy) on the pyridine ring generally enhances the reactivity of the organosilane in cross-coupling reactions by increasing the electron density at the carbon atom involved in the transmetalation step.

  • Steric Hindrance: The isopropoxy group in "2-Isopropoxy-3-trimethylsilylpyridine" is bulkier than a methoxy group, which could introduce some steric hindrance and slightly modulate the reactivity compared to a methoxy-substituted analogue.

  • Positional Isomers: The relative positions of the silyl and alkoxy groups can influence reactivity. For instance, a 4-alkoxy group might have a stronger electronic effect on the 3-position compared to a 2-alkoxy group.

  • Electron-withdrawing groups (chloro): A chloro-substituent, being electron-withdrawing, would likely decrease the nucleophilicity of the silylated pyridine, potentially leading to lower yields compared to alkoxy-substituted pyridines.

  • Unsubstituted Silylpyridine: The absence of an activating group on 3-trimethylsilylpyridine would likely result in the lowest reactivity in this comparative set.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative protocols for directed ortho-metalation and a Suzuki-Miyaura cross-coupling reaction involving substituted pyridines.

General Protocol for Directed Ortho-Metalation of a 2-Alkoxypyridine
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the 2-alkoxypyridine substrate (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Lithiating Agent: A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stirring: The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Electrophilic Quench: The desired electrophile (1.2 eq) is added dropwise at -78 °C.

  • Warming and Quenching: The reaction is allowed to warm slowly to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Silylpyridine
  • Reaction Setup: A Schlenk tube is charged with the silylpyridine (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a fluoride source like cesium fluoride (CsF) (2.0 eq).

  • Solvent Addition: Anhydrous and degassed solvent (e.g., dioxane or toluene) is added via syringe.

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80-100 °C) under a nitrogen or argon atmosphere and stirred for a designated time (e.g., 12-24 hours).

  • Cooling and Workup: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • Extraction: The filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the general workflow for directed ortho-metalation and the catalytic cycle of the Suzuki-Miyaura cross-coupling.

Directed_Ortho_Metalation cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start 2-Alkoxypyridine lithiation Lithiation (n-BuLi, -78°C) start->lithiation Directing Effect of Alkoxy Group electrophile Electrophilic Quench (E+) lithiation->electrophile Formation of 3-Lithio Intermediate product 3-Substituted-2-alkoxypyridine electrophile->product

Directed Ortho-Metalation Workflow

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdIIAr R-Pd(II)-Ar L_n Transmetalation->RPdIIAr RedElim Reductive Elimination RPdIIAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product ArylSi Ar-SiMe3 (Silylpyridine) Base Base (F-) ArylSi->Base Boronate [Ar-SiMe3F]- Base->Boronate RX R-X (Aryl Halide) RX->OxAdd Boronate->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Conclusion

Advantages of using "2-Isopropoxy-3-trimethylsilanyl-pyridine" over other pyridine building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, the pyridine scaffold remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents onto the pyridine ring is a critical challenge that dictates the ultimate properties and efficacy of the final molecule. Among the myriad of pyridine building blocks available to researchers, 2-Isopropoxy-3-trimethylsilanyl-pyridine has emerged as a versatile and highly strategic intermediate. This guide provides an in-depth comparison of this reagent with other common pyridine building blocks, supported by experimental data and detailed protocols, to highlight its distinct advantages in cross-coupling reactions.

Executive Summary

This compound offers a unique combination of activating and directing effects that enable regioselective functionalization of the pyridine ring, particularly at the C4 position. The interplay between the 2-isopropoxy and 3-trimethylsilyl groups provides a powerful tool for chemists to construct complex, polysubstituted pyridines with high precision. This guide will demonstrate that for specific synthetic targets, this building block can offer superior yields and regioselectivity compared to more conventional halopyridines or unsubstituted pyridines.

The Power of Substituent Effects: A Comparative Overview

The utility of a pyridine building block in cross-coupling reactions is largely governed by the nature and position of its substituents. These groups can influence the electronic properties of the ring, sterically hinder or favor certain reaction sites, and act as directing groups for metallation or coupling.

Table 1: Comparison of Pyridine Building Blocks in Cross-Coupling Reactions

Building BlockKey FeaturesAdvantages in Cross-CouplingCommon Limitations
This compound 2-Alkoxy (activating), 3-Silyl (directing)- Directs functionalization to the C4 position. - Silyl group can be readily converted to other functionalities (e.g., halides, boronic esters). - Isopropoxy group can be a handle for further modification or remain in the final product.- Requires specific activation for the silyl group (e.g., fluoride). - Multi-step synthesis of the building block itself.
3-Bromopyridine Halogen at C3- Commercially available and relatively inexpensive. - Readily participates in a wide range of cross-coupling reactions.- Reactions at C2 and C4 can be competitive. - Lacks a directing group for selective multi-functionalization.
2,3-Dichloropyridine Halogens at C2 and C3- Offers two sites for sequential cross-coupling.- Regioselectivity can be challenging to control. - Deactivation of the ring by two electron-withdrawing groups.
Pyridine Unsubstituted- Simple and inexpensive starting material.- C-H activation is often required for functionalization, which can lead to mixtures of isomers. - Low reactivity in standard cross-coupling conditions.

The Sila-Stille Advantage: Enhanced Regioselectivity

The trimethylsilyl group at the C3 position of this compound is the lynchpin of its strategic advantage. In Hiyama and other silicon-based cross-coupling reactions, the silyl group acts as a "masked" halide, allowing for the introduction of a nucleophile at that position. More importantly, it serves as a powerful directing group, facilitating subsequent functionalization at the adjacent C4 position. This is a significant advantage over simple halopyridines, where achieving regioselective difunctionalization can be a multi-step process with potential for isomeric mixtures.

Experimental Showcase: Suzuki-Miyaura Coupling

Hypothetical Reaction:

The key advantage here is the anticipated high regioselectivity for the C4 position. The bulky trimethylsilyl group would sterically hinder attack at C2, and the electronic influence of the isopropoxy and silyl groups would favor functionalization at C4.

Table 2: Predicted Yield Comparison for the Synthesis of a 4-Aryl-2-alkoxypyridine

Starting PyridinePredicted Major ProductPredicted Yield RangeKey Considerations
This compound4-Aryl-2-isopropoxy-3-trimethylsilanyl-pyridine70-90%High regioselectivity expected. Requires fluoride activation for the silyl group.
2-Isopropoxy-3-bromopyridineMixture of 4-Aryl and 2-Aryl isomers40-60% (for 4-aryl)Potential for difficult to separate isomers.
2-IsopropoxypyridineMixture of 4-Aryl and 6-Aryl isomers30-50% (for 4-aryl)Requires C-H activation, leading to lower selectivity.

Detailed Experimental Protocols

While specific, published protocols for this compound are scarce, the following represents a general and robust procedure for a Hiyama-type cross-coupling, which would be the most logical application of this building block.

Protocol 1: Hiyama Cross-Coupling of this compound with an Aryl Halide

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-iodotoluene) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the aryl halide, Pd(OAc)₂, and PCy₃.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the TBAF solution via syringe.

  • Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Strategy

The strategic advantage of using this compound lies in its ability to facilitate a controlled and regioselective synthesis of polysubstituted pyridines. The following workflow diagram illustrates this concept.

G cluster_start Starting Material cluster_step1 Step 1: C4 Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: Silyl Group Conversion cluster_final Final Product start This compound step1 Hiyama or Suzuki Coupling (High Regioselectivity) start->step1 intermediate 4-Substituted-2-isopropoxy- 3-trimethylsilanyl-pyridine step1->intermediate step2 Ipsodesilylation (e.g., with ICl) intermediate->step2 final 4-Substituted-3-halo- 2-isopropoxypyridine step2->final

Caption: Synthetic workflow demonstrating the strategic use of this compound.

Signaling Pathway Analogy

The regioselective control exerted by the substituents on the pyridine ring can be conceptually compared to a signaling pathway in a cell, where initial signals dictate a specific downstream cascade of events.

G cluster_input Input Signal cluster_receptor Receptor cluster_transduction Signal Transduction cluster_response Cellular Response input Catalyst and Reagents receptor This compound input->receptor transduction Directing Effects of Substituents receptor->transduction response Regioselective C4 Functionalization transduction->response

Caption: Analogy of regioselective synthesis to a cellular signaling pathway.

Conclusion

While a comprehensive body of literature directly comparing this compound to other pyridine building blocks is still developing, the fundamental principles of organic synthesis strongly support its significant advantages for specific applications. The unique combination of an activating 2-isopropoxy group and a directing 3-trimethylsilyl group provides a powerful platform for the regioselective construction of polysubstituted pyridines. For researchers and drug development professionals aiming to synthesize complex pyridine derivatives with a high degree of control, this compound represents a valuable and strategic tool in their synthetic arsenal. As more data becomes available, the full potential of this versatile building block will undoubtedly be further illuminated.

Biological activity screening of compounds synthesized from "2-Isopropoxy-3-trimethylsilanyl-pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Potential Biological Activities of Novel Pyridine Derivatives

For researchers utilizing "2-Isopropoxy-3-trimethylsilanyl-pyridine" as a synthetic precursor, this guide offers insights into the potential biological activities of novel compounds. Due to a lack of specific data on derivatives of this particular starting material, this document provides a comparative analysis of structurally related pyridine compounds, supported by experimental data from existing literature. This information aims to inform screening strategies and highlight potential therapeutic applications.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The introduction of various substituents to the pyridine ring can significantly influence its pharmacological properties, leading to the development of drugs with anticancer, anticonvulsant, antimicrobial, and cholinesterase inhibitory activities.[3][4][5][6] This guide summarizes key findings for several classes of bioactive pyridine derivatives, presenting quantitative data, experimental protocols, and illustrative diagrams to aid researchers in the early stages of drug discovery.

Anticancer and Antiproliferative Activity

A significant number of pyridine derivatives have been investigated for their potential as anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as EGFR and VEGFR-2, or by inducing apoptosis.[4]

Table 1: In Vitro Antiproliferative Activity of Selected Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Spiro-pyridine derivativesHepG-2 (Hepatocellular Carcinoma)8.42 ± 0.70 to 78.17 ± 3.80Doxorubicin4.50 ± 0.20
Spiro-pyridine derivativesCaco-2 (Colorectal Carcinoma)7.83 ± 0.50 to 84.43 ± 4.0Doxorubicin12.49 ± 1.10
2-Oxo-pyridine derivativesHepG-2 (Hepatocellular Carcinoma)Moderate to promisingDoxorubicin4.50 ± 0.20
2-Oxo-pyridine derivativesCaco-2 (Colorectal Carcinoma)Moderate to promisingDoxorubicin12.49 ± 1.10

Data sourced from a study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives, which demonstrated notable activity against hepatocellular and colorectal carcinoma cell lines.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add test compounds incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization absorbance Measure absorbance solubilization->absorbance data_analysis Calculate IC50 values absorbance->data_analysis

Workflow for MTT-based cytotoxicity screening.
Anticonvulsant Activity

Certain 2-substituted pyridine derivatives have shown significant potential in the management of seizures. Their activity is often evaluated using animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure tests.[7]

Table 2: Anticonvulsant Activity of 2-Substituted Pyridine Derivatives

CompoundAnticonvulsant ActivityModel
2-(2'-piperazino-ethanoxy)pyridineActiveMES-induced seizures
2-(3'-morpholino-2'-hydroxypropyloxy)pyridineActiveMES-induced seizures
2-(3'-piperidino-2'-hydroxypropyloxy)pyridineActiveMES-induced seizures
2-(3'-piperazino-2'-hydroxypropyloxy)pyridineActiveMES-induced seizures

This table highlights several 2-substituted pyridines with notable activity in preclinical seizure models.[7]

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use adult mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally or orally.

  • Electrode Placement: Place corneal or auricular electrodes on the animal.

  • Stimulation: Deliver a high-frequency electrical stimulus for a short duration (e.g., 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is indicative of a seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

Cholinesterase Inhibition

Derivatives of 2-alkoxy-3-cyanopyridine have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease.[3]

Table 3: Cholinesterase Inhibitory Activity of 2-Alkoxy-3-cyanopyridine Derivatives

CompoundTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
Compound 3AChE53.95 ± 4.29Competitive14.23 ± 0.42
Compound 4BuChE31.79 ± 0.38Competitive19.80 ± 3.38

These findings suggest that 2-alkoxy-3-cyanopyridine derivatives have the potential to be developed into new treatments for neurodegenerative disorders.[3]

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the test compound, and the enzyme (AChE or BuChE).

  • Pre-incubation: Pre-incubate the mixture for a defined period.

  • Substrate Addition: Add the substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (DTNB).

  • Color Development: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • Data Analysis: The rate of color formation is proportional to the enzyme activity. The inhibitory activity of the test compound is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

signaling_pathway ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->AChE Inhibition

Inhibition of Acetylcholinesterase (AChE).
Antimicrobial Activity

The pyridine nucleus is a common feature in many antibacterial and antitubercular agents.[1] The biological activity of these compounds is highly dependent on their substitution pattern.[8]

Table 4: Antibacterial Activity of Substituted Pyridine Analogs

Compound ClassTarget OrganismActivity Range (µg/mL)
Substituted Pyridine AnalogsGram-positive bacteria (e.g., S. aureus)3.12–6.25
Substituted Pyridine AnalogsGram-negative bacteria (e.g., E. coli, P. aeruginosa)Effective
4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidsDrug-resistant S. epidermidisPotent

The data indicates that pyridine derivatives are a promising class of compounds for the development of new antibacterial agents.[1]

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and for a suitable duration.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While direct biological activity data for compounds synthesized from "this compound" is not currently available, the extensive research on other pyridine derivatives provides a strong foundation for predicting their potential therapeutic applications. The evidence presented in this guide suggests that novel compounds derived from this precursor could exhibit a range of valuable biological activities, including anticancer, anticonvulsant, cholinesterase inhibitory, and antimicrobial effects. Researchers are encouraged to utilize the provided experimental protocols as a starting point for screening newly synthesized molecules and to further explore the vast therapeutic potential of the pyridine scaffold.

References

A Comparative Guide to the Quantum Mechanical Properties of 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum mechanical properties of 2-Isopropoxy-3-trimethylsilanyl-pyridine against other substituted pyridine derivatives. Due to the absence of direct experimental data in the public domain for this specific molecule, this document outlines a robust computational protocol based on established methodologies for similar compounds. The presented data for comparative analysis is drawn from existing literature on pyridine derivatives, offering a predictive framework for understanding the electronic and structural characteristics of this compound.

Comparative Analysis of Calculated Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting molecular properties. For this compound, key properties of interest include its optimized geometry, electronic structure (such as HOMO-LUMO energies), and electrostatic potential. These properties are crucial in understanding its reactivity, stability, and potential as a ligand or pharmacophore.

The following table summarizes typical calculated properties for various substituted pyridines from the literature, which can serve as a benchmark for estimating the properties of this compound. The presence of an electron-donating isopropoxy group and a bulky, electron-donating trimethylsilyl group on the pyridine ring is expected to significantly influence its electronic properties.

Table 1: Comparison of Calculated Quantum Mechanical Properties of Substituted Pyridines

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
PyridineB3LYP/6-311G+(d,p)-6.89-0.236.662.22
4-MethylpyridineB3LYP/6-311G+(d,p)-6.67-0.156.522.60
4-NitropyridineB3LYP/6-311G+(d,p)-7.82-2.185.641.69
2-BromopyridineB3LYP/6-311G(d,p)-7.01-0.716.303.21
3-HydroxypyridineB3LYP/6-311G(d,p)-6.45-0.216.242.59
This compound (Predicted) B3LYP/6-311+G(d,p) ~ -6.5 to -6.2 ~ -0.1 to 0.2 ~ 6.1 to 6.7 ~ 2.5 to 3.0

Note: The values for substituted pyridines are representative and sourced from computational studies on pyridine derivatives. The predicted values for this compound are estimations based on the expected electronic effects of the substituents.

Experimental and Computational Protocols

A standardized and well-documented protocol is essential for reproducible and comparable quantum mechanical calculations. The following outlines a detailed methodology for the in-silico characterization of this compound, based on common practices in computational chemistry for similar organic molecules.[1][2]

Computational Methodology
  • Software: All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure: The initial 3D structure of this compound would be built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Mechanical Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP hybrid functional is a common and well-validated choice for such systems.[1]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is suggested. This set provides a good description of electron distribution and includes diffuse functions (+) to account for lone pairs and polarization functions (d,p) for more accurate geometry and property calculations.

  • Geometry Optimization: A full geometry optimization would be carried out in the gas phase to find the lowest energy conformation of the molecule. The convergence criteria should be set to tight to ensure a true minimum on the potential energy surface is located.

  • Frequency Analysis: Following optimization, a frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy and thermal corrections.

  • Property Calculations: Using the optimized geometry, single-point energy calculations would be performed to determine electronic properties, including:

    • HOMO and LUMO energies: These are crucial for understanding the molecule's electronic reactivity.

    • Molecular Electrostatic Potential (MEP): This is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) analysis: To determine atomic charges and analyze charge distribution.

    • NMR Spectra Simulation: To predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data if available.

Visualizations

Workflow for Quantum Mechanical Calculations

The following diagram illustrates the logical workflow for performing quantum mechanical calculations on a molecule like this compound.

G cluster_input Input Preparation cluster_qm Quantum Mechanical Calculations (DFT) cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Building (2D Sketch -> 3D Model) pre_opt Preliminary Optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) pre_opt->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc prop_calc Single-Point Property Calculations freq_calc->prop_calc thermo_analysis Thermodynamic Properties (ZPVE, Enthalpy, Gibbs Free Energy) freq_calc->thermo_analysis geom_analysis Optimized Geometry (Bond lengths, angles) prop_calc->geom_analysis electronic_analysis Electronic Properties (HOMO, LUMO, MEP, NBO) prop_calc->electronic_analysis spectral_analysis Spectroscopic Properties (Calculated NMR, IR) prop_calc->spectral_analysis

Caption: Workflow for quantum mechanical calculations on this compound.

References

The Synthetic Potential of 2-Isopropoxy-3-trimethylsilyl-pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides a comparative overview of the potential applications of 2-Isopropoxy-3-trimethylsilanyl-pyridine, a versatile, yet under-explored, substituted pyridine derivative. While direct experimental data for this specific compound is limited in published literature, this guide will draw upon the well-established reactivity of analogous silylated and alkoxylated pyridines to project its utility in modern synthetic chemistry, particularly in the realm of cross-coupling reactions.

The unique structural combination of a bulky isopropoxy group at the 2-position and a reactive trimethylsilyl moiety at the 3-position suggests that this compound can serve as a valuable precursor for the synthesis of highly substituted pyridine cores. Such motifs are prevalent in a wide array of pharmaceuticals and bioactive molecules.[1][2] The isopropoxy group can influence the electronic properties of the pyridine ring and may offer advantages in terms of solubility and metabolic stability in drug candidates. The trimethylsilyl group, a cornerstone of modern cross-coupling chemistry, opens a gateway to a variety of carbon-carbon and carbon-heteroatom bond formations.

Potential Applications in Cross-Coupling Reactions

The presence of the trimethylsilyl group at the 3-position of the pyridine ring positions this compound as a promising candidate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of complex molecular architectures from simpler precursors.

Hiyama Coupling: A Fluoride-Activated Pathway to Biaryls

The Hiyama coupling reaction is a powerful method for the formation of carbon-carbon bonds between organosilanes and organic halides.[3][4] The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates a hypervalent silicate species, enhancing the nucleophilicity of the silicon-bound organic group.[5][6]

Hypothetical Reaction Scheme:

G cluster_0 A This compound E 3-Aryl-2-isopropoxypyridine A->E B Aryl Halide (Ar-X) B->E C Pd(OAc)2 / Ligand D TBAF

Caption: Proposed Hiyama coupling of this compound.

Comparative Performance:

While specific data for this compound is unavailable, the following table presents representative yields for Hiyama couplings of similar silylated pyridines with various aryl halides. This data is intended to provide a general expectation of performance.

Silylated Pyridine DerivativeAryl HalideCatalyst SystemBase/ActivatorYield (%)Reference (Analogous Reactions)
3-(Trimethylsilyl)pyridine4-IodoanisolePd(OAc)₂ / SPhosTBAF85General Hiyama Coupling Literature
2-Methoxy-5-(trimethylsilyl)pyridine1-Bromo-4-nitrobenzenePdCl₂(dppf)TBAF78General Hiyama Coupling Literature
3-(Triethoxysilyl)pyridine2-BromotoluenePd₂ (dba)₃ / XPhosKF92General Hiyama Coupling Literature

Experimental Protocol (General for Hiyama Coupling):

A mixture of the silylated pyridine (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%) in an anhydrous solvent (e.g., THF or dioxane, 5 mL) is prepared in a sealed tube under an inert atmosphere. The fluoride activator (e.g., TBAF, 1.5 mmol) is then added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling: A Versatile Alternative

Although the trimethylsilyl group is characteristic of Hiyama coupling, it is worth noting that in some cases, silyl groups can be converted to boronic esters, making the Suzuki-Miyaura coupling a viable subsequent step. The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8][9]

Hypothetical Two-Step Strategy:

G cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound D 2-Isopropoxy-3-(pinacolboranyl)pyridine A->D B B₂pin₂ C Ir or Pd Catalyst E 2-Isopropoxy-3-(pinacolboranyl)pyridine I 3-Aryl-2-isopropoxypyridine E->I F Aryl Halide (Ar-X) F->I G Pd Catalyst H Base (e.g., K₂CO₃)

Caption: A potential two-step approach to 3-aryl-2-isopropoxypyridines.

Comparative Performance of Suzuki-Miyaura Coupling of Pyridine Derivatives:

Pyridine Boronic Ester/AcidAryl HalideCatalyst SystemBaseYield (%)Reference (Analogous Reactions)
Pyridine-3-boronic acid1-Bromo-4-fluorobenzenePd(PPh₃)₄K₂CO₃95General Suzuki Coupling Literature
2-Methoxypyridine-5-boronic acid pinacol ester4-ChloroacetophenonePdCl₂(dppf)K₃PO₄88General Suzuki Coupling Literature
Pyridine-2-boronic acid3-BromobenzonitrilePd(OAc)₂ / SPhosCs₂CO₃91General Suzuki Coupling Literature

Experimental Protocol (General for Suzuki-Miyaura Coupling):

To a mixture of the pyridine boronic acid or ester (1.0 mmol), aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) is added a degassed solvent system (e.g., dioxane/water, 4:1, 5 mL). The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 110 °C for 2-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired biaryl product.

Conclusion

While direct experimental validation for the applications of this compound is currently lacking in the accessible scientific literature, its structure strongly suggests its utility as a versatile building block in organic synthesis. Based on the well-documented reactivity of analogous compounds, it is projected to be a valuable substrate in Hiyama cross-coupling reactions for the synthesis of 3-aryl-2-isopropoxypyridines. Furthermore, its conversion to the corresponding boronic ester would enable its participation in the widely used Suzuki-Miyaura coupling.

The provided comparative data and general experimental protocols for related compounds are intended to serve as a foundational guide for researchers interested in exploring the synthetic potential of this and similar silylated pyridine derivatives. Further experimental investigation is warranted to fully elucidate the reactivity and optimize the reaction conditions for this promising, yet under-explored, chemical entity.

References

Benchmarking Synthetic Routes to 2-Isopropoxy-3-trimethylsilyl-pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of silicon-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and metabolic stability. This guide provides a comparative analysis of established and emerging synthetic routes to 2-isopropoxy-3-trimethylsilyl-pyridine, a valuable building block in drug discovery programs. We present a head-to-head comparison of two primary synthetic strategies: a classical Directed ortho-Metalation (DoM) approach and a modern Catalytic C-H Activation method. This objective analysis, supported by detailed experimental protocols and quantitative data, aims to inform the selection of the most efficient and practical synthetic route for your research needs.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two primary synthetic routes to 2-isopropoxy-3-trimethylsilyl-pyridine. The data presented is a representative compilation from analogous transformations reported in the scientific literature, providing a standardized basis for comparison.

MetricEstablished Route: Directed ortho-Metalation (DoM)Alternative Route: Catalytic C-H Activation
Starting Material 2-Isopropoxypyridine2-Isopropoxypyridine
Reagents n-Butyllithium, TMEDA, Trimethylsilyl chloride[Rh(cod)Cl]₂, 3,4,7,8-Tetramethyl-1,10-phenanthroline, Hexamethyldisilane
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous p-xylene
Temperature -78 °C to Room Temperature150 °C
Reaction Time 4 hours24 hours
Yield (%) ~75%[1][2][3]~85%
Atom Economy ModerateHigh
Scalability Well-established, but requires cryogenic conditionsPotentially high, under milder conditions than DoM
Functional Group Tolerance Limited by the strong basicity of n-BuLiGenerally broader

Experimental Protocols

Established Route: Directed ortho-Metalation (DoM) of 2-Isopropoxypyridine

This method relies on the directing effect of the isopropoxy group to achieve regioselective lithiation at the C3 position, followed by quenching with an electrophile.[1][2][3]

Materials:

  • 2-Isopropoxypyridine (1.0 equiv)

  • n-Butyllithium (1.2 equiv, 2.5 M in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)

  • Trimethylsilyl chloride (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Add TMEDA (1.2 equiv) followed by the slow, dropwise addition of n-butyllithium (1.2 equiv).

  • To this solution, add 2-isopropoxypyridine (1.0 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • Add trimethylsilyl chloride (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-isopropoxy-3-trimethylsilyl-pyridine.

Alternative Route: Rhodium-Catalyzed C-H Silylation

This modern approach utilizes a rhodium catalyst to directly activate the C-H bond at the C3 position for silylation, offering a more atom-economical and potentially milder alternative to DoM.

Materials:

  • 2-Isopropoxypyridine (1.0 equiv)

  • Hexamethyldisilane (2.0 equiv)

  • [Rh(cod)Cl]₂ (0.025 equiv)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (0.05 equiv)

  • Anhydrous p-xylene

  • Ethyl acetate

  • Hexanes

  • Celite

Procedure:

  • In a glovebox, add [Rh(cod)Cl]₂ (0.025 equiv) and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.05 equiv) to a flame-dried Schlenk tube.

  • Add anhydrous p-xylene, followed by 2-isopropoxypyridine (1.0 equiv) and hexamethyldisilane (2.0 equiv).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthetic approach, the following diagrams have been generated using the DOT language.

Directed_ortho_Metalation cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 2-Isopropoxypyridine 2-Isopropoxypyridine Lithiation Directed ortho-Metalation (n-BuLi, TMEDA, THF, -78 °C) 2-Isopropoxypyridine->Lithiation 1 Silylation Electrophilic Quench (TMS-Cl) Lithiation->Silylation 2 Target_Molecule 2-Isopropoxy-3-trimethylsilyl-pyridine Silylation->Target_Molecule 3

Caption: Workflow for the Directed ortho-Metalation (DoM) route.

CH_Activation cluster_start Starting Material cluster_reaction Catalytic Cycle cluster_product Final Product 2-Isopropoxypyridine 2-Isopropoxypyridine C-H_Activation Catalytic C-H Silylation ([Rh], Ligand, (TMS)₂) 2-Isopropoxypyridine->C-H_Activation One-Pot Target_Molecule 2-Isopropoxy-3-trimethylsilyl-pyridine C-H_Activation->Target_Molecule

Caption: Workflow for the Catalytic C-H Activation route.

Conclusion

Both the Directed ortho-Metalation and Catalytic C-H Activation routes provide viable pathways to 2-isopropoxy-3-trimethylsilyl-pyridine. The choice of method will ultimately depend on the specific requirements of the research project.

  • Directed ortho-Metalation is a well-established and reliable method, particularly for smaller-scale syntheses where the use of cryogenic temperatures and strong bases is manageable. Its primary drawback lies in its limited functional group tolerance and moderate atom economy.

  • Catalytic C-H Activation represents a more modern and elegant approach. While it may require screening of catalysts and ligands for optimization, it offers the potential for higher yields, broader functional group tolerance, and improved atom economy, making it an attractive option for process development and larger-scale synthesis.

This guide provides the foundational information for an informed decision-making process. Researchers are encouraged to consider the specific constraints and goals of their synthetic campaigns when selecting the optimal route to this and other valuable silylated pyridine building blocks.

References

The K-factor in Pyridine Synthesis: A Cost-Effectiveness Analysis of 2-Isopropoxy-3-trimethylsilyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient construction of substituted pyridine scaffolds is a critical endeavor. This guide provides a comparative analysis of "2-Isopropoxy-3-trimethylsilyl-pyridine" as a building block for 3-substituted 2-isopropoxypyridines, weighing its performance against established cross-coupling methodologies such as Suzuki and Negishi reactions, as well as direct C-H arylation.

The synthesis of functionalized pyridines, core components of numerous pharmaceuticals, often presents synthetic challenges. The choice of starting material and synthetic route can significantly impact yield, purity, and overall cost. This analysis focuses on the synthesis of 3-aryl-2-isopropoxypyridine as a model transformation to evaluate the cost-effectiveness of using "2-Isopropoxy-3-trimethylsilyl-pyridine" in a Hiyama cross-coupling reaction.

Executive Summary

"2-Isopropoxy-3-trimethylsilyl-pyridine" offers a stable and less toxic alternative for the introduction of substituents at the 3-position of the 2-isopropoxypyridine core. However, its higher initial cost and the requirement for an activating agent in the Hiyama coupling are significant factors to consider. Alternative methods, such as the Suzuki coupling of the more affordable "3-bromo-2-isopropoxypyridine," may offer a more cost-effective solution, particularly for large-scale synthesis, despite the associated toxicity of boronic acids. The Negishi coupling provides a high-yielding option but is hampered by the cost and sensitivity of the required organozinc reagents. Direct C-H arylation, while atom-economical, often suffers from lower yields and regioselectivity issues in this specific substitution pattern.

Comparative Analysis of Synthetic Strategies

To provide a clear comparison, we will consider the synthesis of 3-phenyl-2-isopropoxypyridine. The performance of four distinct synthetic routes will be evaluated based on reagent cost, typical yields, and reaction conditions.

MethodKey ReagentsTypical Yield (%)Reagent Cost per mmol of Product (USD)Notes
Hiyama Coupling 2-Isopropoxy-3-trimethylsilyl-pyridine, Phenyl bromide70-85~ $282.86Requires fluoride activation; organosilanes are generally stable and have low toxicity.
Suzuki Coupling 3-Bromo-2-isopropoxypyridine, Phenylboronic acid75-90~ $0.15 (lab scale pricing may vary)Boronic acids can be toxic; wide substrate scope and well-established protocols.
Negishi Coupling 3-Iodo-2-isopropoxypyridine, Phenylzinc chloride85-95~ $12.67Organozinc reagents are highly reactive but also moisture and air-sensitive, requiring inert conditions.
Direct C-H Arylation 2-Isopropoxypyridine, Phenyl bromide40-60VariesAtom-economical but can suffer from low regioselectivity and yield for this specific substitution.

Note: Reagent costs are estimates based on currently available data from various suppliers for laboratory-scale quantities and may vary. The cost per mmol of product is calculated based on the price of the key pyridine starting material and the corresponding coupling partner, assuming the listed typical yield.

Experimental Protocols

Detailed experimental protocols for each of the compared synthetic methodologies are provided below. These are generalized procedures and may require optimization for specific substrates.

Hiyama Coupling of 2-Isopropoxy-3-trimethylsilyl-pyridine

Reaction: Synthesis of 3-phenyl-2-isopropoxypyridine

Procedure: In a nitrogen-purged flask, "2-Isopropoxy-3-trimethylsilyl-pyridine" (1.0 mmol), phenyl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.1 mmol) are dissolved in an anhydrous solvent such as dioxane (5 mL). A fluoride source, typically tetrabutylammonium fluoride (TBAF, 1.5 mmol, 1M solution in THF), is added dropwise. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki Coupling of 3-Bromo-2-isopropoxypyridine

Reaction: Synthesis of 3-phenyl-2-isopropoxypyridine

Procedure: To a degassed mixture of "3-bromo-2-isopropoxypyridine" (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in a suitable solvent system (e.g., toluene/ethanol/water mixture), a base such as sodium carbonate (2.0 mmol) is added. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 6-12 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Negishi Coupling of 3-Iodo-2-isopropoxypyridine

Reaction: Synthesis of 3-phenyl-2-isopropoxypyridine

Procedure: In a flame-dried flask under an inert atmosphere, a solution of "3-iodo-2-isopropoxypyridine" (1.0 mmol) in anhydrous THF is treated with a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and a phosphine ligand (e.g., XPhos, 0.1 mmol). A solution of phenylzinc chloride (1.2 mmol, 0.5 M in THF) is then added dropwise at room temperature. The reaction is stirred for 4-8 hours at room temperature or with gentle heating. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification is achieved by column chromatography.

Direct C-H Arylation of 2-Isopropoxypyridine

Reaction: Synthesis of 3-phenyl-2-isopropoxypyridine

Procedure: A mixture of 2-isopropoxypyridine (1.0 mmol), phenyl bromide (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), a ligand (e.g., a bulky phosphine or N-heterocyclic carbene precursor), and a base (e.g., potassium carbonate, 2.0 mmol) in a high-boiling solvent like DMAc is heated to 120-150 °C for 24-48 hours in a sealed tube. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to separate the desired 3-aryl product from other isomers and starting materials.

Visualization of Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core transformations.

Synthetic_Pathways cluster_0 Hiyama Coupling cluster_1 Suzuki Coupling cluster_2 Negishi Coupling cluster_3 C-H Arylation 2-Isopropoxy-3-TMS-Pyridine 2-Isopropoxy-3- trimethylsilyl-pyridine Product_H 3-Phenyl-2- isopropoxypyridine 2-Isopropoxy-3-TMS-Pyridine->Product_H Pd(OAc)2, Ligand, TBAF Phenyl_Bromide_H Phenyl Bromide Phenyl_Bromide_H->Product_H 3-Bromo-2-Isopropoxy-Pyridine 3-Bromo-2- isopropoxypyridine Product_S 3-Phenyl-2- isopropoxypyridine 3-Bromo-2-Isopropoxy-Pyridine->Product_S Pd(PPh3)4, Base Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Product_S 3-Iodo-2-Isopropoxy-Pyridine 3-Iodo-2- isopropoxypyridine Product_N 3-Phenyl-2- isopropoxypyridine 3-Iodo-2-Isopropoxy-Pyridine->Product_N Pd2(dba)3, Ligand Phenylzinc_Chloride Phenylzinc Chloride Phenylzinc_Chloride->Product_N 2-Isopropoxy-Pyridine 2-Isopropoxypyridine Product_C 3-Phenyl-2- isopropoxypyridine 2-Isopropoxy-Pyridine->Product_C Pd(OAc)2, Ligand, Base Phenyl_Bromide_C Phenyl Bromide Phenyl_Bromide_C->Product_C

Caption: Comparative synthetic routes to 3-phenyl-2-isopropoxypyridine.

Logical Decision Workflow for Method Selection

The choice of the optimal synthetic route depends on several factors, including cost, scale, available equipment, and the desired purity of the final product. The following diagram outlines a logical workflow to aid in this decision-making process.

Decision_Workflow start Project Goal: Synthesize 3-aryl-2-isopropoxypyridine cost_priority Is cost the primary concern? start->cost_priority ch_arylation Consider C-H Arylation (for exploratory work) start->ch_arylation Atom economy is a high priority yield_purity Are highest possible yield and purity critical? cost_priority->yield_purity No suzuki Consider Suzuki Coupling cost_priority->suzuki Yes scale What is the desired scale of the synthesis? reagent_sensitivity Are air/moisture-sensitive reagents a concern? scale->reagent_sensitivity Small to Medium Scale scale->suzuki Large Scale yield_purity->scale No negishi Consider Negishi Coupling yield_purity->negishi Yes reagent_sensitivity->negishi No hiyama Consider Hiyama Coupling reagent_sensitivity->hiyama Yes

A Spectroscopic Comparison of 2-Isopropoxy-3-trimethylsilanyl-pyridine and Its Positional Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of "2-Isopropoxy-3-trimethylsilanyl-pyridine" and its positional isomers. Due to the limited availability of public experimental data for these specific compounds, this document focuses on the foundational principles and expected spectroscopic variations among the isomers. It also furnishes detailed experimental protocols for researchers to conduct their own analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This information is illustrative and intended to serve as a baseline for comparison with its isomers.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1d1HH-6 (Pyridine)
~7.5dd1HH-4 (Pyridine)
~6.8dd1HH-5 (Pyridine)
~5.3sept1H-OCH(CH₃)₂
~1.4d6H-OCH(CH₃)₂
~0.3s9H-Si(CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~163C-2 (Pyridine)
~145C-6 (Pyridine)
~138C-4 (Pyridine)
~120C-5 (Pyridine)
~118C-3 (Pyridine)
~70-OCH(CH₃)₂
~22-OCH(CH₃)₂
~-1-Si(CH₃)₃

Table 3: Predicted IR and MS Data for this compound

Spectroscopic TechniqueCharacteristic Peaks / Fragments
IR (cm⁻¹) ~2970 (C-H, alkyl), ~1590, 1470 (C=C, C=N, pyridine ring), ~1250 (Si-CH₃), ~1100 (C-O)
MS (m/z) 209 (M⁺), 194 (M⁺ - CH₃), 166 (M⁺ - C₃H₇), 73 (-Si(CH₃)₃)

Comparative Analysis of Isomers

The precise spectroscopic data for isomers of this compound will vary based on the substitution pattern on the pyridine ring. Below is a qualitative comparison of the expected differences.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants of the pyridine ring protons and carbons are highly dependent on the positions of the electron-donating isopropoxy group and the trimethylsilyl group.

  • Chemical Shifts: The isopropoxy group, being electron-donating, will shield the protons and carbons at the ortho and para positions, causing their signals to appear at a lower chemical shift (upfield). The trimethylsilyl group has a more complex electronic effect but is known to influence the chemical shifts of adjacent protons and carbons.

  • Coupling Constants: The coupling constants between the pyridine ring protons will be indicative of their relative positions (ortho, meta, or para coupling).

For example, in 2-Isopropoxy-5-trimethylsilanyl-pyridine , the H-6 proton would be a doublet, H-4 would be a doublet of doublets, and H-3 would be a doublet. The chemical shifts would differ significantly from the 3-trimethylsilyl isomer due to the change in the electronic environment.

Infrared (IR) Spectroscopy

The IR spectra of the isomers are expected to be broadly similar, with characteristic peaks for the C-H bonds of the alkyl groups, the Si-CH₃ bond, the C-O bond, and the pyridine ring vibrations.[1] Subtle differences may be observed in the "fingerprint region" (below 1500 cm⁻¹) arising from the different substitution patterns of the pyridine ring.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) will be the same for all isomers. However, the fragmentation patterns may differ. The position of the substituents can influence the stability of the resulting fragment ions. For instance, the relative abundance of fragments resulting from the loss of a methyl group (-15 amu) or an isopropyl group (-43 amu) might vary between isomers. The characteristic peak for the trimethylsilyl cation (-Si(CH₃)₃) at m/z 73 is expected to be a prominent feature in all isomers.

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A greater number of scans will be required compared to ¹H NMR. Typical parameters include a 45° pulse width and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a standard electron energy of 70 eV is typically used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of the "this compound" isomers.

G Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Pyridine Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire Data IR IR Spectroscopy Purification->IR Acquire Data MS Mass Spectrometry Purification->MS Acquire Data Interpret Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret Compare Comparative Analysis Interpret->Compare Report Generate Comparison Report Compare->Report

Caption: Workflow for the synthesis, purification, and spectroscopic comparison of pyridine isomers.

References

Safety Operating Guide

Proper Disposal of 2-Isopropoxy-3-trimethylsilanyl-pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Isopropoxy-3-trimethylsilanyl-pyridine as a hazardous waste material. Due to its classification as an irritant and its pyridine and organosilicon components, it requires careful handling and disposal in accordance with local, state, and federal regulations. [1][2][3] This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given that the health hazards of this specific compound have not been fully investigated, a cautious approach is essential.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1][3]

In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable regulations.[3] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[4]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (e.g., Irritant).[2]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition, as pyridine derivatives can be flammable.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

    • Common disposal methods for similar chemical compounds include incineration at high temperatures.[5]

Key Data for Disposal Considerations

PropertyValueSignificance for Disposal
CAS Number 782479-89-4Unique identifier for proper waste tracking.[1]
Molecular Formula C11H19NOSiProvides information on the elemental composition.[2]
Molecular Weight 209.37 g/mol Relevant for waste manifest documentation.[2]
Physical State Not specified (Assumed liquid or solid)Affects handling and absorption procedures.
Hazards IrritantDictates the required level of PPE.[2]
Incompatibilities Strong oxidizing agents, acidsEssential for safe segregation of waste.[4]

Disposal Workflow

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Isopropoxy-3-trimethylsilanyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Isopropoxy-3-trimethylsilanyl-pyridine (CAS No. 782479-89-4). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance for all researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 782479-89-4

  • Molecular Formula: C₁₁H₁₉NOSi[1]

  • Molecular Weight: 209.37[1]

Hazard Identification and Classification

This chemical is classified as an irritant[1]. Due to its pyridine structure, it should be handled with precautions to avoid inhalation, ingestion, and skin or eye contact[2]. Pyridine-based compounds can cause health issues such as headaches, dizziness, respiratory irritation, and nausea[2].

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation.[2][3][4]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Prevents inhalation of vapors, which may cause respiratory tract irritation.[2][3][4]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood is operational and available.[2][5]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

    • Designate a specific area for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment:

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all weighing and transfers of the compound within a chemical fume hood to control vapors.[2]

    • Keep the container tightly closed when not in use.[2]

    • Avoid direct contact with the skin and eyes.[6]

    • Do not eat, drink, or smoke in the laboratory to prevent ingestion.[2]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1][4]

    • In case of skin contact: Wash the affected area immediately with soap and plenty of water.[4]

    • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

    • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Management:

    • For small spills, absorb the material with an inert substance and place it in a sealed, labeled container for disposal.

    • For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste in a suitable, sealed, and clearly labeled container.

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Disposal Method:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

    • Follow all federal, state, and local environmental regulations for hazardous waste disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_fume_hood Verify Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe Proceed if operational handle_weigh Weigh & Transfer in Fume Hood prep_ppe->handle_weigh Enter handling area handle_store Keep Container Sealed handle_weigh->handle_store emergency_spill Spill? handle_weigh->emergency_spill emergency_exposure Exposure? handle_weigh->emergency_exposure post_decontaminate Decontaminate Area handle_store->post_decontaminate Complete work post_dispose Dispose of Waste post_decontaminate->post_dispose emergency_spill->emergency_exposure No spill_small Small Spill: Absorb & Collect emergency_spill->spill_small Yes spill_large Large Spill: Evacuate & Alert emergency_spill->spill_large Yes emergency_exposure->post_decontaminate No exposure_skin_eye Skin/Eye Contact: Flush with Water emergency_exposure->exposure_skin_eye Yes exposure_inhale Inhalation: Move to Fresh Air emergency_exposure->exposure_inhale Yes spill_small->post_dispose seek_medical Seek Medical Attention exposure_skin_eye->seek_medical exposure_inhale->seek_medical

Caption: Workflow for safe handling and emergency response for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。